Methyl 3-bromo-4-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNGTPNMJBXBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618305 | |
| Record name | Methyl 3-bromo-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126759-30-6 | |
| Record name | Methyl 3-bromo-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromo-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-bromo-4-nitrobenzoate (CAS No. 126759-30-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its application in cross-coupling reactions.
Chemical and Physical Properties
This compound is a substituted aromatic ester. The presence of a bromine atom and a nitro group on the benzene ring enhances its reactivity, making it a valuable building block in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 126759-30-6 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO₄ | [1][2] |
| Molecular Weight | 260.04 g/mol | [1] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 72-77 °C | [1] |
| Purity | ≥ 98% | [1] |
| Storage | Sealed in a dry place at room temperature. | [4] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | - |
| May cause an allergic skin reaction | H317 | [5] |
| Causes serious eye irritation | H319 | [5] |
| May cause respiratory irritation | H335 | - |
| Precautionary Statement | Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Prevention | P264 | Wash face, hands and any exposed skin thoroughly after handling. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Note: This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.
Synthesis of this compound
The synthesis of this compound typically involves the nitration of a corresponding bromo-methylbenzoate precursor. The following is a representative experimental protocol for the nitration of an aromatic ester, which can be adapted for the synthesis of this compound.
Experimental Protocol: Nitration of an Aromatic Ester
-
Preparation of the Nitrating Mixture: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid to the cooled sulfuric acid while stirring, maintaining the temperature below 10°C.
-
Addition of the Starting Material: Dissolve the starting material, Methyl 3-bromobenzoate, in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the starting material with constant stirring, ensuring the temperature of the reaction mixture is kept below 15°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.
Caption: A general workflow for the synthesis of this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the aromatic ring of the benzoate and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (can range from a few hours to overnight).
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-4-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents and other functional materials. A thorough understanding of its physical properties is essential for its handling, characterization, and utilization in research and development. This guide provides a summary of the available physical data, outlines standard experimental protocols for property determination, and presents logical workflows relevant to its synthesis and analysis.
Core Physical and Chemical Data
Data Presentation: A Summary of Quantitative Data
| Property | Value | Source |
| CAS Number | 126759-30-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆BrNO₄ | [1][2][3][4] |
| Molecular Weight | 260.04 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| SMILES | O=C(OC)C1=CC=C(--INVALID-LINK--=O)C(Br)=C1 | [1][2] |
| Purity | Typically available at ≥97% | [1] |
| Physical State | Solid (assumed based on similar compounds) | |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
| Density | Not available | [6] |
| Solubility | Not available | [6] |
| Storage Conditions | Store in a dry place at room temperature. | [2][3] |
Mandatory Visualizations
Logical Relationships and Workflows
The following diagrams, created using Graphviz, illustrate key relationships and experimental processes relevant to this compound.
References
- 1. This compound 97% | CAS: 126759-30-6 | AChemBlock [achemblock.com]
- 2. 126759-30-6|this compound|BLD Pharm [bldpharm.com]
- 3. 126759-30-6[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 4. file.leyan.com [file.leyan.com]
- 5. 126759-30-6 | Benzoicacid, 3-bromo-4-nitro-, methyl ester - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. aksci.com [aksci.com]
Spectral Analysis of Methyl 3-bromo-4-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for Methyl 3-bromo-4-nitrobenzoate, a key chemical intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra in the public domain, this paper presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to assist researchers in the identification and characterization of this molecule.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₈H₆BrNO₄ Molecular Weight: 260.04 g/mol CAS Number: 126759-30-6
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.
¹H NMR (Proton NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 - 8.6 | d | 1H | Ar-H (H-2) |
| ~8.1 - 8.3 | dd | 1H | Ar-H (H-6) |
| ~7.8 - 8.0 | d | 1H | Ar-H (H-5) |
| ~3.9 - 4.0 | s | 3H | -OCH₃ |
¹³C NMR (Carbon NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 166 | C=O (ester) |
| ~150 - 152 | C-NO₂ |
| ~135 - 137 | C-Br |
| ~133 - 135 | Ar-C (C-6) |
| ~130 - 132 | Ar-C (C-1) |
| ~128 - 130 | Ar-C (C-2) |
| ~125 - 127 | Ar-C (C-5) |
| ~52 - 54 | -OCH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2960 - 2850 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1730 - 1715 | Strong | C=O stretch (ester) |
| ~1600 - 1580 | Medium | Aromatic C=C stretch |
| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |
| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |
| ~1280 - 1250 | Strong | C-O stretch (ester) |
| ~1100 - 1000 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 259/261 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |
| 228/230 | Medium | [M - OCH₃]⁺ |
| 213/215 | Medium | [M - NO₂]⁺ |
| 183 | Medium | [M - Br]⁺ |
| 151 | Medium | [C₇H₄O₂]⁺ |
| 121 | Low | [C₆H₄O]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform) and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis and characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for Methyl 3-bromo-4-nitrobenzoate. This guide presents available qualitative information for the target compound and provides a comprehensive quantitative analysis of the structurally similar compound, 3-Nitrobenzoic acid, to serve as a valuable reference. The principles and methodologies described herein are directly applicable to solubility studies of this compound.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in various organic solvents is paramount for the successful design and optimization of reaction conditions, purification processes such as crystallization, and formulation development. This technical guide provides a summary of the available solubility information and a detailed, generalized experimental protocol for its quantitative determination.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 102-105 °C[1][2] |
| Boiling Point | 320.9 °C (Predicted)[1] |
| CAS Number | 126759-30-6[3] |
Qualitative Solubility Profile
Quantitative Solubility Data of a Structural Analog: 3-Nitrobenzoic Acid
To provide a quantitative frame of reference, this section presents the mole fraction solubility (x₁) of 3-Nitrobenzoic acid in seven common organic solvents at various temperatures.[4][5] This data can offer valuable insights into the potential solubility behavior of this compound, given the structural similarities.
Table 1: Mole Fraction Solubility (x₁) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Dichloromethane | Toluene | Water |
| 273.15 | 0.0489 | 0.0412 | 0.0278 | 0.0321 | 0.0039 | 0.0011 | 0.0003 |
| 283.15 | 0.0634 | 0.0543 | 0.0382 | 0.0445 | 0.0058 | 0.0017 | 0.0004 |
| 293.15 | 0.0817 | 0.0711 | 0.0519 | 0.0611 | 0.0084 | 0.0026 | 0.0006 |
| 303.15 | 0.1049 | 0.0927 | 0.0701 | 0.0833 | 0.0121 | 0.0041 | 0.0008 |
| 313.15 | 0.1342 | 0.1199 | 0.0941 | 0.1129 | 0.0172 | 0.0063 | 0.0012 |
| 323.15 | 0.1711 | 0.1545 | 0.1256 | 0.1518 | 0.0243 | 0.0096 | 0.0017 |
Data extracted from Zhang, R., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 60(4), 1102-1107.[4][5]
The solubility of nitrated benzoic acid derivatives in these solvents generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5]
Experimental Protocol for Solubility Determination
The following is a detailed, standard methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The most common and reliable approach is the isothermal equilibrium method, also known as the shake-flask method, followed by gravimetric analysis.[6][7][8]
1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or weighing boats
-
Drying oven or vacuum oven
2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[6]
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period to ensure that equilibrium is achieved. This can range from 24 to 72 hours, depending on the compound and solvent.
-
It is advisable to periodically analyze samples to confirm that the concentration of the solute is no longer changing, indicating that equilibrium has been reached.[7]
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the mass of the evaporation dish containing the filtered saturated solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen.
-
Once the solvent has evaporated, place the evaporation dish in a drying oven at a temperature below the melting point of the compound until a constant mass is achieved.[7]
-
Allow the dish to cool to room temperature in a desiccator before weighing.
-
3. Data Calculation
The solubility can be expressed in various units. Here's how to calculate it in g/100 g of solvent:
-
Mass of the solute (m_solute): (Mass of dish + dry solid) - (Mass of empty dish)
-
Mass of the solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + dry solid)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal equilibrium method.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not currently published, this guide provides a framework for its experimental determination. The provided data for the structural analog, 3-Nitrobenzoic acid, serves as a useful, albeit preliminary, reference for solvent selection and experimental design. The detailed experimental protocol outlines a robust and widely accepted method for generating reliable solubility data, which is essential for the effective application of this compound in research and development.
References
- 1. echemi.com [echemi.com]
- 2. Methyl 4-Bromo-3-nitrobenzoate | 2363-16-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 126759-30-6|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
aget="_blank">Methyl 3-bromo-4-nitrobenzoate molecular weight and formula.
Note on Isomer Specificity: This technical guide focuses on Methyl 4-bromo-3-nitrobenzoate. While the initial query specified Methyl 3-bromo-4-nitrobenzoate, the former is more extensively documented in scientific literature. It is presumed that the user is interested in the properties and applications of the more common isomer, Methyl 4-bromo-3-nitrobenzoate.
This document provides a comprehensive overview of Methyl 4-bromo-3-nitrobenzoate, including its physicochemical properties, a representative synthesis protocol, and its relevance in research, particularly in the context of drug development.
Quantitative Data Summary
The key quantitative properties of Methyl 4-bromo-3-nitrobenzoate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H6BrNO4 | [1][2] |
| Molecular Weight | 260.04 g/mol | [1][2] |
Experimental Protocols
Synthesis of Methyl 4-bromo-3-nitrobenzoate
The following is a representative protocol for the synthesis of Methyl 4-bromo-3-nitrobenzoate, based on standard organic chemistry transformations. This process typically involves two main steps: the nitration of 4-bromobenzoic acid followed by the esterification of the resulting product.
Part 1: Nitration of 4-Bromobenzoic Acid
-
Materials: 4-bromobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, and distilled water.
-
Procedure:
-
In a flask, dissolve 4-bromobenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the flask while maintaining a low temperature (typically between 0-10°C).
-
After the addition is complete, allow the reaction to stir for a specified time to ensure complete nitration.
-
Pour the reaction mixture over crushed ice to precipitate the product, 4-bromo-3-nitrobenzoic acid.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.
-
Part 2: Esterification of 4-bromo-3-nitrobenzoic acid
-
Materials: 4-bromo-3-nitrobenzoic acid, methanol (CH₃OH), and a catalytic amount of concentrated sulfuric acid.
-
Procedure:
-
Suspend the dried 4-bromo-3-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the mixture for several hours to drive the esterification reaction to completion.
-
After cooling, remove the excess methanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Methyl 4-bromo-3-nitrobenzoate.
-
Visualizations
Below are diagrams illustrating the synthesis workflow and a potential biological signaling pathway influenced by a related compound.
Caption: Synthesis workflow for Methyl 4-bromo-3-nitrobenzoate.
Biological Activity and Signaling Pathway
Methyl 4-bromo-3-nitrobenzoate is a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. While specific signaling pathways for this exact compound are not extensively detailed, research on the related compound, 4-methyl-3-nitrobenzoic acid, has shown it to be an inhibitor of cancer cell migration. This inhibition is achieved by interfering with the epidermal growth factor (EGF)-induced signaling cascade that leads to cell motility. The proposed mechanism involves the impairment of cofilin phosphorylation and actin polymerization, which are crucial steps in the formation of cellular protrusions required for migration.
The following diagram illustrates the signaling pathway inhibited by this class of compounds.
Caption: Inhibition of EGF-induced cell migration signaling.
References
aget="_blank">Chemical structure of Methyl 3-bromo-4-nitrobenzoate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-bromo-4-nitrobenzoate, a halogenated nitroaromatic compound. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles available information and provides context based on closely related analogs. The guide covers its chemical structure, physicochemical properties, a plausible synthetic route, and its potential as a building block in synthetic and medicinal chemistry.
Chemical Structure and Properties
This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester group, a bromine atom, and a nitro group. The specific arrangement of these substituents dictates its chemical reactivity and physical properties.
IUPAC Name: this compound CAS Number: 126759-30-6[1][2] Molecular Formula: C₈H₆BrNO₄[1][2]
Physicochemical Properties
| Property | Methyl 4-bromo-3-nitrobenzoate | Methyl 3-nitrobenzoate | Methyl 3-bromo-4-methyl-5-nitrobenzoate |
| Molecular Weight | 260.04 g/mol [3] | 181.15 g/mol [4] | 274.07 g/mol |
| Melting Point | Not Available | 76-80 °C | Not Available |
| Boiling Point | Not Available | 279 °C[4] | Not Available |
| XLogP | 2.3[3] | Not Available | 2.7[5] |
| Hydrogen Bond Donors | 0 | 0[5] | 0[5] |
| Hydrogen Bond Acceptors | 4 | 4[5] | 4[5] |
Table 1: Physicochemical Properties of this compound Analogs.
Synthesis of this compound
A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the nitration of substituted benzoic acids and their esters. The most likely precursor for this synthesis is Methyl 3-bromobenzoate.
The synthesis would proceed via an electrophilic aromatic substitution reaction. The ester group (-COOCH₃) is a meta-director, while the bromine atom is an ortho-, para-director. In this case, the directing effects of both substituents would need to be considered. Nitration of Methyl 3-bromobenzoate would likely yield a mixture of isomers, from which this compound would need to be separated and purified.
Below is a generalized experimental protocol for the nitration of a methyl benzoate derivative, which could be adapted for the synthesis of this compound from Methyl 3-bromobenzoate.
Experimental Protocol: Nitration of a Methyl Benzoate Derivative
This protocol is adapted from established procedures for the nitration of methyl benzoate.[6][7][8][9][10]
Materials:
-
Methyl 3-bromobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Methanol (for recrystallization)
-
Distilled water
-
Sodium Bicarbonate solution (for neutralization)
Apparatus:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filtration apparatus
-
Beaker
-
Glass stir rod
Procedure:
-
In a reaction flask, add the starting material, Methyl 3-bromobenzoate.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.
-
In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of Methyl 3-bromobenzoate, maintaining the reaction temperature below 15°C.[7][9]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, followed by stirring at room temperature to ensure the reaction goes to completion.[10]
-
Pour the reaction mixture onto crushed ice in a beaker and stir until the ice has completely melted.[9][11]
-
The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water to remove residual acids.
-
Neutralize any remaining acid by washing the crude product with a dilute sodium bicarbonate solution.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol.[10]
-
Dry the purified crystals and determine the yield and melting point.
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat). The nitration reaction is exothermic and must be carefully controlled with an ice bath to prevent runaway reactions and the formation of dinitrated byproducts.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Spectroscopic Characterization (Predicted)
While the actual spectra for this compound are not available in the searched databases, we can predict the expected spectral features based on its structure and data from its isomers.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the bromo, nitro, and methyl ester groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the methyl carbon of the ester, and the six aromatic carbons. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing nature of the nitro and bromo groups and the ester functionality. For comparison, ¹³C NMR data for Methyl 3-nitrobenzoate is available.[4][12]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are listed in Table 2, with comparative data from related compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) |
| C=O (ester) | 1720 - 1740 | Methyl 3-nitrobenzoate: 1725[10] |
| NO₂ (asymmetric stretch) | 1510 - 1560 | Methyl 3-nitrobenzoate: 1530[10] |
| NO₂ (symmetric stretch) | 1345 - 1385 | Methyl 3-nitrobenzoate: 1350[10] |
| C-O (ester) | 1200 - 1300 | Methyl 3-nitrobenzoate: 1280[10] |
| C-Br | 500 - 600 | - |
| Aromatic C-H | 3000 - 3100 | - |
| Aromatic C=C | 1400 - 1600 | - |
Table 2: Expected IR Absorption Bands for this compound.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (260.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two m/z units should be observed for the molecular ion and any bromine-containing fragments.
Applications in Research and Drug Development
Substituted nitrobenzoates are important intermediates in organic synthesis, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. The resulting aminobenzoates are crucial building blocks for a wide range of therapeutic agents.[6]
While specific applications for this compound are not documented in the available search results, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules. The bromo and nitro groups offer sites for various chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction, making it a potentially versatile building block for the synthesis of novel pharmaceutical candidates. For instance, the related compound, Methyl 2-bromo-3-nitrobenzoate, is utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.[13]
Potential Reaction Pathways in Drug Discovery
The functional groups of this compound allow for a variety of subsequent chemical modifications, which are fundamental in creating libraries of compounds for drug discovery screening.
Caption: Potential synthetic transformations of this compound for drug discovery.
Conclusion
This compound is a halogenated nitroaromatic compound with potential as a versatile intermediate in organic synthesis. While detailed experimental data for this specific isomer is scarce, this guide provides a framework for its synthesis and characterization based on the well-documented chemistry of its analogs. Its utility in medicinal chemistry and drug development lies in the reactivity of its functional groups, which allow for diverse chemical modifications to generate novel molecular entities for biological screening. Further research is warranted to fully elucidate the properties and synthetic applications of this compound.
References
- 1. This compound 97% | CAS: 126759-30-6 | AChemBlock [achemblock.com]
- 2. 126759-30-6[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 3. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Methyl 3-bromo-4-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 24728006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 8. scribd.com [scribd.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. southalabama.edu [southalabama.edu]
- 11. reddit.com [reddit.com]
- 12. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
In-Depth Technical Guide to the Safety and Handling of Methyl 3-bromo-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 3-bromo-4-nitrobenzoate (CAS No. 126759-30-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a white to yellow powder.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 126759-30-6 |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol [1] |
| Appearance | White to yellow powder[1] |
| Melting Point | 72-77 °C[1] |
| Purity | ≥ 97% |
| Storage Temperature | Room Temperature[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and sensitization.
GHS Hazard Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 |
| Skin Sensitization | 1 |
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction.
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Toxicological Information
| Toxicity Data | Value |
| Acute Oral Toxicity (LD50) | Not available |
| Acute Dermal Toxicity (LD50) | Not available |
| Acute Inhalation Toxicity (LC50) | Not available |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits, such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), for this compound.
| Exposure Limit | Value |
| OSHA PEL | Not established |
| ACGIH TLV | Not established |
First Aid Measures
Immediate and appropriate first aid is essential in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures and Disposal
Accidental Release:
-
Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Contain the spill and collect the material using a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter drains, sewers, or waterways.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualizations
Logical Workflow for Safe Chemical Handling
Caption: A logical workflow for the safe handling of a chemical from receipt to disposal.
Hazard Relationship Diagram
Caption: Relationships between the hazards of this compound and required PPE.
References
An In-depth Technical Guide to Methyl 3-bromo-4-nitrobenzoate for Researchers and Drug Development Professionals
Introduction: Methyl 3-bromo-4-nitrobenzoate is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both an electron-withdrawing nitro group and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and materials for scientific research. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications in drug development and related scientific fields.
IUPAC Name and Chemical Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]
Chemical Structure:
Caption: Chemical Structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its isomers for comparative analysis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 126759-30-6 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 102-103 °C | [4] |
| Boiling Point | 320.9±22.0 °C (Predicted) | [4] |
| Density | 1.673±0.06 g/cm³ (Predicted) | [4] |
Experimental Protocols: Synthesis of this compound
A common synthetic route to this compound involves the nitration of a suitable precursor. A representative protocol is detailed below.
Reaction: Nitration of Methyl 3-bromobenzoate.
Materials:
-
Methyl 3-bromobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, add Methyl 3-bromobenzoate. Cool the flask in an ice bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled Methyl 3-bromobenzoate with continuous stirring. Continue to cool the mixture in the ice bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of Methyl 3-bromobenzoate in sulfuric acid, ensuring the temperature of the reaction mixture is maintained below 10-15°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period to ensure the reaction goes to completion.
-
Quenching: Pour the reaction mixture slowly onto crushed ice with stirring. This will cause the crude product to precipitate out of the solution.
-
Isolation of the Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol, to yield the pure product.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Caption: Synthetic Workflow for this compound.
Applications in Research and Drug Development
This compound is a key intermediate with potential applications in several areas of chemical and pharmaceutical research.
-
Organic Synthesis: It serves as a precursor for introducing a substituted benzoyl moiety into larger molecules. The bromine atom can be displaced via nucleophilic substitution or participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization.
-
Pharmaceutical Development: Derivatives of nitrobenzoates have been investigated for a range of biological activities. Research indicates that similar compounds may possess antibacterial and antitumor properties.[1] The presence of the nitro group is often significant for the biological efficacy of a compound.[1]
-
Material Science: Aromatic nitro compounds can be used in the development of photoactive materials due to their electronic properties.[1]
Caption: Potential Applications of this compound.
Potential Biological Signaling Pathways
While specific signaling pathways for this compound have not been extensively studied, research on a closely related compound, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , provides valuable insights. MBD has been shown to attenuate inflammatory bowel disease by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway . This pathway is a cornerstone of the innate immune system and plays a critical role in inflammation.
The study on MBD demonstrated that it could inhibit the expression of key pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, by modulating the TLR/NF-κB pathway. Given the structural similarities, it is plausible that this compound or its derivatives could be investigated for similar immunomodulatory effects.
Caption: Simplified TLR/NF-κB Signaling Pathway.
Conclusion
This compound is a chemical compound with significant potential for researchers, scientists, and drug development professionals. Its well-defined chemical properties and versatile reactivity make it an important building block in organic synthesis. Furthermore, the biological activities observed in structurally related compounds suggest that it could be a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer research. The detailed synthetic protocol and exploration of its potential applications provided in this guide serve as a valuable resource for its utilization in the laboratory and in the broader context of chemical and pharmaceutical innovation.
References
- 1. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]
- 2. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways | MDPI [mdpi.com]
Commercial Availability and Synthetic Pathways of Methyl 3-bromo-4-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Methyl 3-bromo-4-nitrobenzoate (CAS No. 126759-30-6), a key intermediate in various synthetic applications. Furthermore, a detailed, plausible experimental protocol for its synthesis is presented, based on established chemical transformations. This document aims to serve as a valuable resource for researchers in organic chemistry and drug discovery.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The typical purity offered is around 97%, suitable for most research and development purposes. The following table summarizes the availability from some of the key suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.
| Supplier | CAS Number | Purity | Available Quantities |
| AChemBlock | 126759-30-6 | 97% | Custom quote available |
| Sigma-Aldrich | 126759-30-6 | - | Inquire for details |
| BLD Pharm | 126759-30-6 | - | Inquire for details |
| Parchem | 126759-30-6 | - | Inquire for details |
Synthetic Protocol
A logical workflow for this synthesis is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Esterification of 3-bromo-4-nitrobenzoic acid
This protocol is adapted from standard esterification procedures.
Materials:
-
3-bromo-4-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-nitrobenzoic acid.
-
Addition of Reagents: To the flask, add an excess of anhydrous methanol to act as both the solvent and the reactant. A typical ratio would be 10-20 mL of methanol per gram of the carboxylic acid.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Approximately 2-5% molar equivalent with respect to the starting carboxylic acid is usually sufficient.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed at reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).
-
Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
-
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
This guide provides a starting point for researchers interested in utilizing or synthesizing this compound. For specific applications, further optimization of the synthetic protocol may be necessary.
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-bromo-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the two-step synthesis of methyl 3-bromo-4-nitrobenzoate from 3-bromobenzoic acid. The synthesis involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid functional group.
Chemical Overview
The synthesis of this compound from 3-bromobenzoic acid is a sequential process involving two key organic reactions: electrophilic aromatic substitution and Fischer-Speier esterification.
-
Nitration of 3-bromobenzoic acid: The first step is the nitration of the starting material, 3-bromobenzoic acid. This is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene ring. The position of the incoming nitro group is determined by the directing effects of the substituents already present: the bromine atom (-Br) and the carboxylic acid group (-COOH). The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The nitration of 3-bromobenzoic acid with a mixture of nitric and sulfuric acid predominantly yields 3-bromo-4-nitrobenzoic acid.
-
Esterification of 3-bromo-4-nitrobenzoic acid: The second step involves the conversion of the carboxylic acid group of 3-bromo-4-nitrobenzoic acid into a methyl ester. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] This acid-catalyzed reaction is an equilibrium process.
Experimental Workflow
The overall synthetic pathway is a two-step process starting from the commercially available 3-bromobenzoic acid. The intermediate, 3-bromo-4-nitrobenzoic acid, is synthesized and then converted to the final product, this compound.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Nitration | Step 2: Esterification |
| Reactants | 3-bromobenzoic acid, Nitric acid, Sulfuric acid | 3-bromo-4-nitrobenzoic acid, Methanol, Sulfuric acid |
| Molar Ratio | 1 : 1.2 : 2.5 (Substrate:HNO₃:H₂SO₄) | 1 : 20 : 0.5 (Substrate:Methanol:H₂SO₄) |
| Solvent | Sulfuric acid | Methanol |
| Temperature | 0-10 °C | Reflux (approx. 65 °C) |
| Reaction Time | 2 hours | 4-6 hours |
| Typical Yield | 75-85% | 80-90% |
Experimental Protocols
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[3] All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Synthesis of 3-Bromo-4-nitrobenzoic Acid
Materials:
-
3-bromobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Distilled water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, carefully add 10 mL of concentrated sulfuric acid and cool it to 0 °C in an ice bath.
-
Slowly add 5.0 g (24.9 mmol) of 3-bromobenzoic acid to the cold sulfuric acid with constant stirring until it is fully dissolved. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 2.1 mL (29.9 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 3-bromobenzoic acid over a period of 30 minutes. Ensure the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1.5 hours.
-
Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
A precipitate of 3-bromo-4-nitrobenzoic acid will form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with several portions of cold distilled water to remove residual acids.
-
Dry the product in a vacuum oven at 60-70 °C. The expected yield is approximately 4.5 g to 5.2 g.
Step 2: Synthesis of this compound (Fischer Esterification)
Materials:
-
3-bromo-4-nitrobenzoic acid (from Step 1)
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 4.0 g (16.3 mmol) of dry 3-bromo-4-nitrobenzoic acid and 80 mL of anhydrous methanol in a 250 mL round-bottom flask.[1]
-
Swirl the flask to dissolve the solid.
-
Carefully add 1.0 mL of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 4-6 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with 30 mL of distilled water, followed by 30 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a mixture of ethanol and water to obtain a pure crystalline solid. The expected yield is approximately 3.8 g to 4.2 g.
References
Application Notes and Protocols for the Nitration of Methyl 3-Bromobenzoate
Introduction
This document provides a detailed experimental procedure for the nitration of methyl 3-bromobenzoate to synthesize methyl 3-bromo-5-nitrobenzoate. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the aromatic ring. The directing effects of the existing substituents on the benzene ring, the bromo group and the methyl ester group, are crucial in determining the regioselectivity of the reaction. Both the bromo and the methyl ester functionalities are deactivating and meta-directing substituents. Consequently, the incoming electrophile, the nitronium ion (NO2+), is directed to the position that is meta to both groups, which is the C-5 position. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[1][2] This protocol is adapted from established procedures for the nitration of methyl benzoate.[3][4][5]
Reaction Scheme
Experimental Protocol
Materials and Reagents
-
Methyl 3-bromobenzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Methanol
-
Ethyl acetate
-
Petroleum ether
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
-
Ice
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Beaker
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
Procedure
1. Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate.
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. Continue stirring until the methyl 3-bromobenzoate is completely dissolved.
2. Preparation of the Nitrating Mixture
-
In a separate beaker or flask, carefully add concentrated nitric acid to concentrated sulfuric acid. This mixture should be prepared in an ice bath to control the exothermic reaction.
3. Nitration Reaction
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 3-bromobenzoate in sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 0 and 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time.
-
Subsequently, allow the reaction mixture to warm to room temperature and stir for an additional period.
4. Work-up
-
Carefully pour the reaction mixture over crushed ice in a beaker.
-
Stir the mixture until the ice has completely melted. A precipitate of the crude product should form.
-
Isolate the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water.
5. Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture.[3]
-
Alternatively, for a higher purity product, column chromatography can be performed using a silica gel stationary phase and an eluent system such as a mixture of petroleum ether and ethyl acetate.[6]
6. Characterization
-
Dry the purified product and determine its mass and melting point.
-
Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its identity and purity.
Data Presentation
Table 1: Reagent and Product Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| Methyl 3-bromobenzoate | C8H7BrO2 | 215.04 | 5.00 | 23.25 | 1.0 |
| Nitric Acid (70%) | HNO3 | 63.01 | 2.10 | 33.33 | 1.43 |
| Sulfuric Acid (98%) | H2SO4 | 98.08 | ~15 mL | - | Catalyst/Solvent |
| Methyl 3-bromo-5-nitrobenzoate | C8H6BrNO4 | 260.04 | - | - | Theoretical Yield (g): 6.05 |
Characterization Data for Methyl 3-bromo-5-nitrobenzoate:
-
Appearance: White solid.[6]
-
1H NMR (300MHz, Chloroform-d): δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H).[6]
Experimental Workflow
Caption: Experimental workflow for the nitration of methyl 3-bromobenzoate.
References
Application Notes and Protocols for the Use of Methyl 3-bromo-4-nitrobenzoate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyl 3-bromo-4-nitrobenzoate as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reagent is particularly valuable for the synthesis of complex biaryl compounds, which are key intermediates in the development of novel pharmaceuticals and functional materials. The presence of both an electron-withdrawing nitro group and a methyl ester group on the aromatic ring influences its reactivity and functional group compatibility.
Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely adopted palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organohalide.[1][2] this compound serves as the organohalide partner in this reaction. The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of the requisite reagents.[3][4]
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5] The reactivity of organohalides in this step generally follows the trend: I > Br > OTf >> Cl.[6][7] The electron-withdrawing nature of the nitro and ester groups on this compound can enhance the rate of this oxidative addition step.[6][8]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.[2][5]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5][9]
Data Presentation: Representative Reaction Conditions and Yields
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of this compound with various arylboronic acids. These conditions can serve as a starting point for optimization with specific substrates.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (10:1) | 80 | 16 | 85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | 2-MeTHF/H₂O (4:1) | 100 | 8 | 95 |
| 5 | 4-Vinylphenylboronic acid | Pd/C (5) | - | Na₂CO₃ (2.0) | Ethanol/H₂O (3:1) | 80 | 18 | 78 |
Note: The yields presented are representative and can vary based on the specific reaction scale and purity of reagents.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure using a Homogeneous Catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nobelprize.org [nobelprize.org]
Application Notes: Methyl 3-bromo-4-nitrobenzoate as a Versatile Intermediate in the Synthesis of Novel Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-4-nitrobenzoate is a functionalized aromatic compound with significant potential as an intermediate in pharmaceutical synthesis. Its structure incorporates three key reactive sites: a methyl ester, a nitro group, and a bromine atom. These functional groups can be selectively manipulated to allow for the construction of complex molecular architectures. This document outlines the utility of this compound as a building block for creating novel heterocyclic entities, which are prevalent in many biologically active compounds. The protocols provided herein describe the sequential reduction of the nitro group followed by palladium-catalyzed cross-coupling reactions to generate a library of substituted aniline derivatives, key precursors to a wide range of potential therapeutic agents.
Introduction
The strategic functionalization of aromatic rings is a cornerstone of modern medicinal chemistry. This compound presents an attractive starting material for drug discovery programs due to the orthogonal reactivity of its substituents. The nitro group can be readily reduced to an aniline, a common precursor for the synthesis of heterocycles such as benzimidazoles, quinolines, and quinoxalines. The bromine atom is well-suited for participation in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of substituents to modulate the pharmacological properties of the final compounds.[1][2][3] The methyl ester provides a handle for further derivatization, such as conversion to amides or other ester analogs.
This application note details the synthetic pathways and experimental protocols for the utilization of this compound in the generation of a diverse set of intermediates for pharmaceutical research.
Key Synthetic Transformations
The synthetic utility of this compound is primarily centered on two key transformations: the reduction of the nitro group and the substitution of the bromine atom.
Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a critical step in elaborating the core structure of this compound. This transformation yields Methyl 4-amino-3-bromobenzoate, a versatile intermediate for further functionalization. Several methods can be employed for this reduction, with catalytic hydrogenation being a common and high-yielding approach.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon and nitrogen-based substituents.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aromatic ring and a boronic acid or ester.[3][5][6] This is a powerful method for synthesizing biaryl structures, which are present in numerous pharmaceuticals.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aromatic ring and an amine.[1][7][8] This is a key transformation for the synthesis of diaryl amines and other N-arylated compounds.
Proposed Synthetic Pathway to a Novel Benzimidazole Scaffold
The following scheme illustrates a potential synthetic pathway starting from this compound to a hypothetical benzimidazole scaffold, a common motif in pharmacologically active molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Synthetic Strategies for Heterocyclic Compounds Utilizing Methyl 3-bromo-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole and quinoxaline derivatives, key scaffolds in medicinal chemistry, starting from the readily available building block, Methyl 3-bromo-4-nitrobenzoate. The presented synthetic routes involve a series of versatile and well-established chemical transformations, including nitro group reduction, palladium-catalyzed amination, and cyclization reactions.
Application Note 1: Synthesis of Benzimidazole Derivatives
This application note outlines a multi-step synthesis of benzimidazole derivatives from this compound. The overall strategy involves the initial reduction of the nitro group, followed by a Buchwald-Hartwig amination to introduce a second amino group, and subsequent cyclization with a one-carbon synthon to form the benzimidazole ring.
The first key transformation is the selective reduction of the nitro group to an amine in the presence of a bromo and an ester functionality. This can be effectively achieved using reagents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. The resulting intermediate, Methyl 4-amino-3-bromobenzoate, is a versatile precursor for further functionalization.
The second crucial step is the introduction of a second amino group at the 3-position via a palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of a C-N bond between the aryl bromide and an amine, leading to a substituted Methyl 3,4-diaminobenzoate.
Finally, the benzimidazole ring is constructed by the cyclization of the diamino intermediate. A common and efficient method for this is the reaction with formic acid or an orthoformate, which serves as a one-carbon source, to yield the desired benzimidazole scaffold. This synthetic approach offers a flexible route to a variety of substituted benzimidazoles with potential applications in drug discovery.
Application Note 2: Synthesis of Quinoxaline Derivatives
This section details a synthetic route to quinoxaline derivatives, another important class of nitrogen-containing heterocycles, starting from this compound. The initial steps of this pathway are identical to the benzimidazole synthesis, involving nitro reduction and subsequent amination to generate a substituted 1,2-diaminobenzene derivative.
Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Therefore, after the successful synthesis of the Methyl 3,4-diaminobenzoate derivative, the final step involves a condensation reaction with a suitable dicarbonyl compound, such as glyoxal or 2,3-butanedione.
This cyclization reaction is generally high-yielding and proceeds under mild conditions, often in an alcoholic solvent. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents on the quinoxaline ring, providing a straightforward method for generating a library of diverse quinoxaline derivatives for biological screening.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-3-bromobenzoate (Nitro Reduction)
Method A: Using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
-
Reaction: Slowly add concentrated hydrochloric acid (HCl) (5 mL per gram of starting material) to the mixture. The reaction is exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Method B: Using Iron Powder
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acid Addition: Add glacial acetic acid (catalytic amount, e.g., 0.1 eq).
-
Heating: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the desired product.
| Method | Reagents | Solvent | Temperature | Typical Yield |
| **A (SnCl₂) ** | SnCl₂·2H₂O, conc. HCl | Ethanol | Reflux | 85-95% |
| B (Fe) | Fe powder, glacial acetic acid | Ethanol/Water | Reflux | 80-90% |
Protocol 2: Synthesis of Methyl 3-amino-4-(phenylamino)benzoate (Buchwald-Hartwig Amination)
-
Reaction Setup: To an oven-dried Schlenk tube, add Methyl 4-amino-3-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add aniline (1.2 eq) and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Solvent Addition: Add anhydrous toluene (5 mL per gram of aryl bromide).
-
Heating: Heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Filtration: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
| Catalyst System | Ligand | Base | Solvent | Temperature | Typical Yield |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100 °C | 70-85% |
Protocol 3: Synthesis of Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate (Benzimidazole Formation)
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 eq) in formic acid (10 mL per gram of diamine).
-
Heating: Heat the reaction mixture to reflux for 4-6 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Neutralization: Neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filtration and Washing: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the pure benzimidazole derivative.
| Reagent | Solvent | Temperature | Typical Yield |
| Formic Acid | Formic Acid | Reflux | 80-95% |
Protocol 4: Synthesis of Methyl 2,3-diphenylquinoxaline-6-carboxylate (Quinoxaline Formation)
-
Reaction Setup: Dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 eq) in ethanol (10 mL per gram of diamine) in a round-bottom flask.
-
Reagent Addition: Add benzil (1.05 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours.
-
Cooling and Precipitation: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid by filtration and wash with cold ethanol.
-
Drying: Dry the product in a vacuum oven.
| Reagent | Solvent | Temperature | Typical Yield |
| Benzil | Ethanol | Reflux | 90-98% |
Data Summary
The following tables summarize the key quantitative data for the described synthetic transformations.
Table 1: Nitro Reduction of this compound
| Starting Material | Product | Method | Yield (%) | Purity (%) |
| This compound | Methyl 4-amino-3-bromobenzoate | A | 85-95 | >98 |
| This compound | Methyl 4-amino-3-bromobenzoate | B | 80-90 | >98 |
Table 2: Buchwald-Hartwig Amination of Methyl 4-amino-3-bromobenzoate
| Aryl Bromide | Amine | Product | Yield (%) | Purity (%) |
| Methyl 4-amino-3-bromobenzoate | Aniline | Methyl 3-amino-4-(phenylamino)benzoate | 70-85 | >97 |
Table 3: Cyclization to Heterocyclic Products
| Starting Diamine | Cyclization Reagent | Product | Yield (%) | Purity (%) |
| Methyl 3-amino-4-(phenylamino)benzoate | Formic Acid | Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate | 80-95 | >99 |
| Methyl 3-amino-4-(phenylamino)benzoate | Benzil | Methyl 2,3-diphenylquinoxaline-6-carboxylate | 90-98 | >99 |
Application Notes and Protocols for the Preparation of Substituted Anilines from Methyl 3-bromo-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as pivotal building blocks in the synthesis of a vast array of pharmaceutical agents.[1][2] Their prevalence in drug discovery is due to their versatile chemical handles that allow for precise structural modifications to optimize pharmacological properties such as efficacy, selectivity, and metabolic stability.[3][4] Methyl 3-bromo-4-nitrobenzoate is a readily available starting material that provides a strategic entry point to a diverse library of substituted anilines. The synthetic pathway typically involves two key stages: the selective reduction of the nitro group to form methyl 3-amino-4-bromobenzoate, followed by the substitution of the bromine atom to introduce a variety of functional groups. This document provides detailed protocols for these transformations, focusing on methods that preserve the methyl ester functionality and offer broad substrate scope.
Part 1: Selective Reduction of this compound
The primary challenge in this initial step is the chemoselective reduction of the nitro group in the presence of both a bromo substituent and a methyl ester. Standard catalytic hydrogenation with palladium on carbon can sometimes lead to undesired dehalogenation.[5][6] Therefore, milder and more selective methods are preferred.
Method 1: Reduction with Iron in Acidic Media
A classic and robust method for nitro group reduction is the use of iron powder in an acidic medium, such as acetic acid or ammonium chloride. This method is generally tolerant of halide and ester functional groups.[6][7]
Experimental Protocol: Iron/Acetic Acid Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:2:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Purification: Combine the filtrate and washes, and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Reduction with Sodium Borohydride and Ferrous Chloride
A milder, high-yield alternative for the selective reduction of nitroarenes bearing ester groups involves a bimetallic system of sodium borohydride and ferrous chloride.[1][3]
Experimental Protocol: NaBH₄/FeCl₂ Reduction
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water), add FeCl₂ (1.0 eq).
-
Reaction Execution: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (2.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Summary for Reduction Reactions
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Fe, AcOH | EtOH/H₂O/AcOH | 80-90 | 2-4 | 85-95 | Robust and cost-effective; requires filtration of iron salts. |
| 2 | NaBH₄, FeCl₂ | THF/H₂O | 0 to RT | 1-3 | 90-96 | High chemoselectivity and yield under mild conditions.[3] |
Part 2: Synthesis of Substituted Anilines via Palladium-Catalyzed Cross-Coupling
The resulting methyl 3-amino-4-bromobenzoate is a versatile intermediate for introducing a wide range of substituents at the 4-position via palladium-catalyzed cross-coupling reactions. The presence of the free amino group can sometimes interfere with the catalytic cycle, so optimization of ligands and bases is crucial.[8]
Method 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide and various organoboron reagents.[2][9]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine methyl 3-amino-4-bromobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS (12-24 hours).
-
Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Method 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of diaryl amines or N-aryl alkylamines by coupling the aryl bromide with a primary or secondary amine.[4][10]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox): In an inert atmosphere glovebox, add methyl 3-amino-4-bromobenzoate (1.0 eq), the amine coupling partner (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 times the mol% of palladium), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq) to an oven-dried reaction vial.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the vial and heat to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Data Summary for Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Example) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 75-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 90-110 | 70-90 |
Visualizing the Workflow and Applications
Experimental Workflow
Caption: Synthetic workflow from this compound to substituted anilines.
Application in Drug Discovery: Kinase Inhibition
Many kinase inhibitors, pivotal in cancer therapy, feature a substituted aniline scaffold.[1] This framework often serves as a "hinge-binder," forming crucial hydrogen bonds with the ATP-binding site of the kinase enzyme, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation.
Caption: Role of substituted anilines as kinase inhibitors in cellular pathways.
Conclusion
The transformation of this compound into a diverse range of substituted anilines is a highly valuable synthetic strategy for drug discovery and development. The protocols outlined provide robust and versatile methods for both the initial selective nitro reduction and the subsequent introduction of various substituents via palladium-catalyzed cross-coupling. These approaches offer researchers the flexibility to generate extensive libraries of novel compounds for biological screening and lead optimization.
References
- 1. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application of Methyl 3-bromo-4-nitrobenzoate in Medicinal Chemistry: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, Methyl 3-bromo-4-nitrobenzoate serves as a versatile and valuable building block in the synthesis of a diverse range of biologically active molecules. Its trifunctional nature, featuring a bromine atom, a nitro group, and a methyl ester, allows for a variety of chemical transformations, making it a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for inflammatory diseases and cancer.
This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this compound in medicinal chemistry research.
Application Notes
This compound is a pivotal starting material for the synthesis of complex heterocyclic compounds, many of which exhibit potent inhibitory activity against key cellular signaling pathways. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or participation in cyclization reactions to form heterocyclic rings. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, or can be involved in reactions such as amidation.
A significant area of application for this compound is in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors. The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a key target for the treatment of inflammatory diseases like rheumatoid arthritis.
Featured Application: Synthesis of p38 MAP Kinase Inhibitors
One notable example of a potent p38 MAP kinase inhibitor is TAK-715. While the direct synthesis of TAK-715 from this compound is not explicitly detailed in publicly available literature, the structural motifs of TAK-715 and related inhibitors highlight the synthetic strategies for which this compound is an ideal precursor. These strategies often involve an initial Suzuki-Miyaura coupling to install a substituted phenyl or heterocyclic ring, followed by reduction of the nitro group and subsequent elaboration to build the final inhibitor scaffold.
Quantitative Data for a Representative p38 MAP Kinase Inhibitor
The following table summarizes the biological activity of TAK-715, a potent p38 MAP kinase inhibitor whose synthesis can be conceptually approached using intermediates derived from this compound.
| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Line |
| TAK-715 | p38α MAP Kinase | 7.1[1][2] | Inhibition of LPS-induced TNF-α release | THP-1 |
| TAK-715 | p38β MAP Kinase | 200[2] | - | - |
Experimental Protocols
The following are detailed protocols for key transformations involving this compound, providing a foundation for the synthesis of more complex molecules.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of a nitroarene to an aniline using iron powder.
Materials:
-
Methyl 3-aryl-4-nitrobenzoate (from Protocol 1) (1.0 equivalent)
-
Iron powder (5.0 equivalents)
-
Ammonium chloride (1.0 equivalent)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the nitro compound, iron powder, and ammonium chloride.
-
Add a mixture of ethanol and water (e.g., 3:1 ratio).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude aniline product, which can be further purified by column chromatography or recrystallization.
Visualizations
p38 MAP Kinase Signaling Pathway
The following diagram illustrates the p38 MAP kinase signaling pathway, a key target for anti-inflammatory drug discovery. Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates various downstream substrates, resulting in cellular responses such as inflammation.
References
aget="_blank">Protocol for the reduction of the nitro group in Methyl 3-bromo-4-nitrobenzoate.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitro group in Methyl 3-bromo-4-nitrobenzoate to synthesize Methyl 4-amino-3-bromobenzoate, a valuable intermediate in pharmaceutical and chemical synthesis. The protocols outlined below are based on established chemical methodologies, ensuring reliability and reproducibility.
Introduction
The selective reduction of a nitro group in the presence of other functional groups, such as halogens and esters, is a critical transformation in organic synthesis. This compound presents such a challenge, where the desired product, Methyl 4-amino-3-bromobenzoate, requires the chemoselective reduction of the nitro moiety without affecting the bromo substituent or the methyl ester. This document details four effective methods to achieve this transformation: reduction with iron powder, reduction with tin(II) chloride, catalytic hydrogenation, and a modern approach using sodium borohydride with an iron salt.
Chemical Transformation
The overall chemical reaction is the reduction of the nitro group to an amine:
Caption: Chemical transformation from this compound to Methyl 4-amino-3-bromobenzoate.
Comparison of Reduction Protocols
The following table summarizes the key quantitative aspects of the different reduction methods. Yields are indicative and can vary based on the specific reaction conditions and scale.
| Method | Key Reagents | Typical Solvent(s) | Typical Reaction Time | Typical Temperature | Reported Yield (%) | Notes |
| Iron Reduction | Fe powder, NH₄Cl or CH₃COOH | Ethanol/Water, Acetic Acid | 1 - 3 hours | Room Temp. - Reflux | ~85-95 | Cost-effective, highly chemoselective, and environmentally benign. Work-up can be tedious.[1][2][3] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 2 - 4 hours | Room Temp. - 70°C | ~80-90 | Mild and highly selective for nitro groups. Stoichiometric amounts of tin salts are required.[4][5][6] |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Methanol, Ethanol | 2 - 12 hours | Room Temp. | >90 | High yielding, but risk of dehalogenation with Pd/C. Raney Nickel is a safer alternative for halogenated compounds.[7] |
| NaBH₄/FeCl₂ Reduction | NaBH₄, FeCl₂ | Tetrahydrofuran (THF) | 12 hours | Room Temp. | ~90-96 | Highly chemoselective for nitro groups in the presence of esters under mild conditions.[8][9][10] |
Experimental Protocols
Protocol 1: Reduction with Iron Powder and Ammonium Chloride
This protocol describes a cost-effective and environmentally friendly method for the reduction of this compound.[1][2]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
To this suspension, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® and wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Tin(II) Chloride Dihydrate
This protocol utilizes the mild and selective reducing properties of stannous chloride.[4][5][6]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-70°C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Catalytic Hydrogenation
This protocol describes the reduction using hydrogen gas and a palladium on carbon catalyst. Caution: Palladium on carbon is pyrophoric, and hydrogen gas is flammable. Handle with extreme care in a well-ventilated fume hood.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas balloon
-
Celite®
Procedure:
-
Add 10% Pd/C to a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add methanol or ethanol to the flask to wet the catalyst.
-
Add a solution of this compound (1.0 eq) in the same solvent to the flask.
-
Seal the flask with a septum and purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Protocol 4: Reduction with Sodium Borohydride and Ferrous Chloride
This protocol is a modern, mild, and highly selective method.[8][9][10]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ferrous chloride (FeCl₂)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in THF in a round-bottom flask, add ferrous chloride (1.0 eq) at room temperature.
-
Under a nitrogen atmosphere, add sodium borohydride (2.5 eq) portion-wise to the mixture.
-
Stir the resulting solution at room temperature for 12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane multiple times.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for the reduction of this compound.
References
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 3-bromo-4-nitrobenzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Methyl 3-bromo-4-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Residual methyl 3-bromobenzoate.
-
Regioisomers: Small amounts of other isomers such as methyl 3-bromo-2-nitrobenzoate and methyl 5-bromo-2-nitrobenzoate may form during the nitration reaction.
-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrated species, especially if the reaction temperature is not carefully controlled.[1]
-
Hydrolysis Product: Residual acid and water can lead to the hydrolysis of the methyl ester to 3-bromo-4-nitrobenzoic acid.
-
Residual Acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may be present.[2]
Q2: What is the most effective method for purifying crude this compound?
A2: The most common and effective methods are recrystallization and column chromatography. The choice depends on the level of purity required and the nature of the impurities. Recrystallization is often sufficient for removing small amounts of impurities, while column chromatography is better for separating regioisomers and other closely related byproducts.[2]
Q3: Which solvent is best for the recrystallization of this compound?
A3: Based on protocols for similar aromatic nitro compounds, ethanol, methanol, or a mixture of ethanol and water are effective solvents for recrystallization.[3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: How can I assess the purity of the final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a high degree of purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.[5][6][7]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the purity of the compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The crude product is highly impure. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Allow the solution to cool more slowly. If impurities are high, consider a preliminary purification by column chromatography. |
| No crystals form upon cooling. | The solution is not saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Ensure slow cooling to room temperature before placing in an ice bath. |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| The product is still colored after recrystallization. | Colored impurities are present that are not effectively removed by the chosen solvent. | Perform a second recrystallization using a different solvent system. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on the column. | The mobile phase is too polar or not polar enough. The column was not packed properly. The column was overloaded with the crude product. | Optimize the eluent system using TLC first to achieve good separation of the desired product from impurities. Ensure the column is packed uniformly without any cracks or air bubbles. Use an appropriate ratio of silica gel to crude product (typically 30:1 to 50:1 by weight). |
| The product is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| The product is eluting too slowly or not at all (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the silica gel. The sample was not loaded onto the column in a concentrated band. | Add a small amount of a slightly more polar solvent or a few drops of acetic acid to the eluent to reduce strong interactions. Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Data Presentation
Table 1: Comparison of Purification Techniques for Aromatic Nitro Esters
| Parameter | Recrystallization | Column Chromatography |
| Primary Application | Removal of small amounts of impurities from a solid product. | Separation of complex mixtures, including regioisomers and byproducts with similar solubility. |
| Typical Solvents/Eluents | Ethanol, Methanol, Ethanol/Water[3][4] | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate[8][9] |
| Estimated Yield | 70-90% (can be lower depending on purity of crude product) | 50-80% (highly dependent on the separation efficiency) |
| Purity Achieved | Good to Excellent (>98%) | Excellent (>99%) |
| Throughput | High | Low to Medium |
| Complexity | Low | High |
Note: The quantitative data presented are typical values for the purification of aromatic nitro compounds and should be used as a general guideline.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Adapted from similar compounds)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid is completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Determine the yield and check the purity by measuring the melting point.
Protocol 2: Purification by Column Chromatography (Adapted from a similar compound)[9]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., petroleum ether:ethyl acetate = 10:1). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combining Fractions: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Determine the yield and assess the purity of the final product.
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aiinmr.com [aiinmr.com]
- 7. Solved Please identify all relevant peaks in both the IR and | Chegg.com [chegg.com]
- 8. southalabama.edu [southalabama.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
aget="_blank">Side reactions in the synthesis of Methyl 3-bromo-4-nitrobenzoate.
Technical Support Center: Synthesis of Methyl 3-bromo-4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic routes involve either the nitration of methyl 4-bromobenzoate or the esterification of 4-bromo-3-nitrobenzoic acid. The following troubleshooting guide is structured to address challenges in both pathways.
Q1: My nitration of methyl 4-bromobenzoate resulted in a low yield of the desired this compound. What are the potential causes and solutions?
A1: Low yields in this nitration reaction can stem from several factors, primarily related to reaction conditions and starting material purity.
-
Incomplete Reaction: The nitration may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of starting material (methyl 4-bromobenzoate) is still present after the recommended reaction time, consider extending the stirring time at the controlled temperature.
-
-
Improper Temperature Control: Nitration reactions are highly exothermic. If the temperature rises too high, it can lead to the formation of unwanted side products, including dinitrated compounds and oxidation byproducts.[1][2]
-
Troubleshooting: Ensure the reaction is maintained at a low temperature (typically 0-10 °C) throughout the addition of the nitrating mixture.[1] Use an ice-salt bath for better temperature control if necessary.
-
-
Purity of Starting Material: The presence of impurities in the starting methyl 4-bromobenzoate can interfere with the reaction and lead to lower yields.
-
Troubleshooting: Ensure the starting material is pure. If necessary, purify the methyl 4-bromobenzoate by recrystallization before proceeding with the nitration.
-
Q2: I have obtained a mixture of isomers in my product. How can I minimize the formation of isomers and purify the desired this compound?
A2: The formation of isomers is a common side reaction in electrophilic aromatic substitution. In the nitration of methyl 4-bromobenzoate, the primary directing groups are the bromo group (ortho, para-directing) and the methyl ester group (meta-directing). The nitro group will predominantly be directed to the position ortho to the bromo group and meta to the ester group, which is the desired 3-position. However, other isomers can form.
-
Minimizing Isomer Formation:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product and can reduce the formation of some kinetic byproducts.[1]
-
-
Purification:
-
Recrystallization: This is the most effective method for purifying the crude product and removing isomeric impurities.[3]
-
Solvent Selection: A suitable solvent for recrystallization is crucial. For similar compounds like methyl 3-nitrobenzoate, methanol or an ethanol/water mixture are commonly used.[3][4] Experiment with different solvent systems to achieve the best separation.
-
Q3: My product is an oil and will not solidify. What should I do?
A3: An oily product often indicates the presence of significant impurities that depress the melting point.
-
Possible Causes:
-
Excess Isomeric Byproducts: A high concentration of ortho and para isomers can result in an oily mixture.
-
Unreacted Starting Material: Residual methyl 4-bromobenzoate can contribute to the oily nature of the product.
-
Dinitrated Products: The formation of dinitro-isomers can also lead to an oily product.
-
-
Troubleshooting:
-
Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent (like hexanes) to the oil and scratching the inside of the flask with a glass rod.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed to separate the desired product from the impurities.
-
Q4: I am considering an alternative synthetic route via the esterification of 4-bromo-3-nitrobenzoic acid. What are the common side reactions in this process?
A4: The Fischer esterification of 4-bromo-3-nitrobenzoic acid with methanol is a viable route. The primary challenge is driving the equilibrium towards the product.
-
Incomplete Esterification: The reaction is an equilibrium process.
-
Troubleshooting: To maximize the yield of the methyl ester, use a large excess of methanol.[5] Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or a suitable dehydrating agent.
-
-
Side Reactions with the Acid Catalyst: Strong acid catalysts (like sulfuric acid) are typically used.
-
Troubleshooting: While necessary, prolonged reaction times or high temperatures in the presence of a strong acid could potentially lead to side reactions on the aromatic ring, although this is less common under standard esterification conditions. Use a catalytic amount of acid and monitor the reaction to avoid excessive heating or prolonged reaction times.
-
Quantitative Data Summary
| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| Methyl Benzoate | Methyl 3-nitrobenzoate | Conc. HNO₃, Conc. H₂SO₄ | 5-15 | 81-85 | [1] |
| Methyl Benzoate | Methyl 3-nitrobenzoate | Conc. HNO₃, Conc. H₂SO₄ | < 6 | Not specified | [4] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and precise experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key synthetic routes to this compound, based on established procedures for similar compounds.
Protocol 1: Nitration of Methyl 4-bromobenzoate
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of methyl 4-bromobenzoate in 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5 °C.
-
Nitration: While maintaining the temperature below 10 °C, slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 4-bromobenzoate over a period of 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. The crude product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from a suitable solvent such as methanol or an ethanol/water mixture to obtain pure this compound.
Protocol 2: Esterification of 4-bromo-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask, combine 5.0 g of 4-bromo-3-nitrobenzoic acid and 50 mL of methanol.
-
Acid Catalyst: Carefully add 1 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in 50 mL of diethyl ether and wash it with 50 mL of saturated sodium bicarbonate solution to neutralize the remaining acid. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by recrystallization from methanol or another suitable solvent.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Nitration
Caption: Troubleshooting workflow for addressing low product yield.
Diagram 2: Synthetic Pathways to this compound
Caption: Two primary synthetic routes to the target compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Methyl 3-bromobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the nitration of methyl 3-bromobenzoate. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of methyl 3-bromobenzoate?
A1: The nitration of methyl 3-bromobenzoate is an electrophilic aromatic substitution reaction where the regioselectivity is governed by the directing effects of the two existing substituents: the bromo group (-Br) and the methyl ester group (-COOCH₃). The bromo group is an ortho, para-director, while the methyl ester group is a meta-director. This results in the formation of a mixture of isomers. The primary products expected are methyl 3-bromo-2-nitrobenzoate, methyl 3-bromo-4-nitrobenzoate, and methyl 3-bromo-6-nitrobenzoate, with methyl 3-bromo-5-nitrobenzoate also being a possibility, though generally less favored.
Q2: What are the primary factors influencing the isomer distribution?
A2: The ratio of the different nitro isomers is influenced by several factors:
-
Steric Hindrance: Substitution at the C-2 and C-6 positions, which are ortho to the bulky bromine atom, may be sterically hindered.
-
Electronic Effects: The deactivating effect of the methyl ester group and the interplay of inductive and resonance effects of the bromine atom will influence the electron density at each available position on the aromatic ring.
-
Reaction Temperature: Higher temperatures can lead to less selective nitration and an increased likelihood of dinitration.[1]
-
Concentration of Nitrating Agent: The concentration of the nitronium ion (NO₂⁺) can affect the reaction rate and selectivity.
Q3: What are the common side reactions to be aware of?
A3: Besides the formation of multiple isomers, potential side reactions include:
-
Dinitration: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second nitro group can be added to the ring.[1]
-
Oxidation: Strong oxidizing conditions from the nitric acid can potentially lead to degradation of the starting material or products.
-
Hydrolysis: While generally considered unlikely under standard nitrating conditions (concentrated sulfuric and nitric acid), the presence of excess water could potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[2]
Q4: What is the recommended method for purifying the product mixture?
A4: Recrystallization is the most common and effective method for purifying the crude product.[1] A methanol or an ethanol/water mixture is often a suitable solvent system.[1] Due to the likely formation of multiple isomers with potentially similar physical properties, column chromatography may be necessary for complete separation and isolation of a specific isomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product yield | - Incomplete reaction. - Loss of product during workup. - Incorrect reagent stoichiometry. | - Ensure the nitrating mixture is freshly prepared and added slowly to the substrate. - Allow for sufficient reaction time at the appropriate temperature. - Carefully perform the workup, ensuring the product fully precipitates. - Verify the concentrations and amounts of all reagents. |
| Product is an oil and does not solidify | - Presence of significant impurities, such as unreacted starting material or an excess of ortho/para isomers.[1] - Insufficient cooling during the reaction leading to byproducts. | - Ensure the reaction is adequately cooled (0-10 °C) during the addition of the nitrating mixture. - After pouring the reaction mixture onto ice, scratch the inside of the beaker with a glass rod to induce crystallization. - Wash the crude product with cold water to remove residual acids. |
| Formation of a dark-colored reaction mixture or product | - Oxidation of the starting material or product. - Reaction temperature was too high. | - Maintain a low reaction temperature throughout the addition of the nitrating agent. - Use high-purity starting materials. |
| Broad melting point range of the purified product | - Presence of isomeric impurities. - Incomplete removal of solvent. | - For a mixture of isomers, a broad melting point is expected. For a single isomer, recrystallize the product again. - If isomers are difficult to separate by recrystallization, consider column chromatography. - Ensure the product is thoroughly dried under vacuum. |
| Evidence of dinitration in product analysis (e.g., NMR, MS) | - Reaction temperature was too high. - Reaction was allowed to proceed for too long. - Excess of nitrating agent was used. | - Strictly control the reaction temperature, keeping it below 15 °C. - Monitor the reaction progress using TLC to avoid over-reaction. - Use the correct stoichiometry of the nitrating agent. |
Experimental Protocol: General Procedure for the Nitration of Methyl 3-bromobenzoate
This protocol is a general guideline and may require optimization for specific outcomes.
Materials:
-
Methyl 3-bromobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol or Ethanol
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Distilled Water
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a measured volume of concentrated nitric acid to a cooled (in an ice bath) volume of concentrated sulfuric acid. A common ratio is 1:1 (v/v). Keep this mixture in the ice bath until needed.
-
Reaction Setup: Dissolve methyl 3-bromobenzoate in a volume of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer. Cool this mixture in an ice-salt bath to between 0 and 5 °C.
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Nitration: Slowly add the chilled nitrating mixture dropwise to the stirred solution of methyl 3-bromobenzoate over a period of 15-30 minutes. It is crucial to maintain the internal reaction temperature below 15 °C to minimize side reactions.[3][4]
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.
-
Workup: Carefully pour the reaction mixture over a beaker of crushed ice. The crude product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[1] For the separation of isomers, column chromatography may be required.
-
Characterization: Analyze the purified product(s) by techniques such as NMR spectroscopy to determine the isomer distribution and confirm the structures. The melting point of the purified product should also be determined.
Data Presentation
Table 1: Predicted Nitration Products of Methyl 3-bromobenzoate
| Product Name | Structure | Expected Directing Influence |
| Methyl 3-bromo-2-nitrobenzoate | ![]() | Ortho to -Br, Ortho to -COOCH₃ (sterically hindered) |
| This compound | ![]() | Ortho to -Br, Meta to -COOCH₃ |
| Methyl 3-bromo-5-nitrobenzoate | ![]() | Meta to -Br, Meta to -COOCH₃ |
| Methyl 3-bromo-6-nitrobenzoate | ![]() | Para to -Br, Ortho to -COOCH₃ (sterically hindered) |
Note: The actual yield and distribution of these isomers will depend on the specific reaction conditions.
Visualizations
Caption: Experimental workflow for the nitration of methyl 3-bromobenzoate.
Caption: Logical relationship of substituent directing effects on product formation.
References
aget="_blank">Improving the yield of Suzuki coupling with Methyl 3-bromo-4-nitrobenzoate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the Suzuki-Miyaura cross-coupling reaction with Methyl 3-bromo-4-nitrobenzoate.
Troubleshooting Guide
Low yields or reaction failures with this compound, an electron-deficient aryl bromide, can arise from several factors. While the electron-withdrawing nitro group generally facilitates the oxidative addition step of the catalytic cycle, other challenges can emerge.[1][2] This guide addresses common issues in a question-and-answer format.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?
Answer: Low yields are often attributable to several factors:
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Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be the most effective for this substrate.[1][3] For electron-deficient aryl bromides, more robust catalyst systems are often required.[1]
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Inappropriate Base or Solvent: The base and solvent system is crucial for the transmetalation step. The strength, solubility, and compatibility of the base with other reagents are important considerations.[1] The polarity of the solvent can also significantly impact the reaction rate.
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Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation through the oxidation of phosphine ligands.[1][3]
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Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include:
Question: I am observing significant formation of side products like homocoupled biaryls and dehalogenated starting material. How can I minimize these?
Answer: The formation of side products suggests that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[1]
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To Minimize Homocoupling:
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Ensure rigorous exclusion of oxygen from the reaction mixture by properly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen).[1][3][4] Oxygen can promote the homocoupling of boronic acids.[4]
-
Using a Pd(0) pre-catalyst can help avoid an excess of Pd(II) species at the start of the reaction, which can also lead to homocoupling.[3]
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In some cases, the slow addition of the boronic acid can minimize its self-coupling.[3]
-
-
To Minimize Hydrodehalogenation:
Question: My reaction is sluggish, with slow conversion of the starting materials. What can I do to improve the reaction rate?
Answer: A sluggish reaction can often be accelerated by optimizing the reaction conditions.
-
Temperature: If the reaction is slow at a lower temperature, a gradual increase may be beneficial. Many Suzuki couplings are performed at elevated temperatures, typically in the range of 80-110 °C.[1][3]
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Catalyst and Ligand: For electron-deficient aryl halides, consider using more active catalyst systems. Palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity.[5][6][7]
-
Base: The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The solubility of the base in the chosen solvent system is also an important factor.[8][9]
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Solvent: Aprotic polar solvents like dioxane, THF, or DMF are often effective. The addition of water can sometimes be beneficial, but starting with anhydrous conditions provides better control.[1][8]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For instance, Pd(OAc)₂ with a ligand like SPhos or XPhos, or a pre-formed catalyst like a palladacycle.[9][10] A common base to try is K₃PO₄ or Cs₂CO₃, and a solvent system could be a mixture of an organic solvent like toluene or dioxane with water.[10][11] The reaction should be conducted under an inert atmosphere at an elevated temperature (e.g., 80-100 °C).[1][3]
Q2: How crucial is the purity of the boronic acid/ester?
A2: The purity of the organoboron reagent is very important. Impurities can interfere with the catalytic cycle. It is also important to note that boronic acids can dehydrate to form boroxines, which may have different reactivity. Using freshly purchased or properly stored boronic acid is recommended.
Q3: Can the nitro group on the aryl bromide interfere with the reaction?
A3: The electron-withdrawing nature of the nitro group makes the aryl bromide more reactive towards oxidative addition, which is often the rate-limiting step.[2] However, nitroarenes can sometimes participate in side reactions or affect catalyst stability, requiring careful optimization of the reaction conditions.[12] While the nitro group is generally well-tolerated in Suzuki couplings, in some challenging cases, it might be necessary to use specialized catalyst systems.[12]
Q4: Is it necessary to use anhydrous solvents?
A4: While some Suzuki coupling reactions tolerate or even benefit from the presence of water, it is generally good practice to start with anhydrous solvents to have better control over the reaction.[1] Water can be a factor in the protodeboronation side reaction.[3] If a co-solvent system with water is used, the water should be degassed along with the organic solvent.[3]
Data Presentation
The following tables summarize representative reaction conditions for Suzuki-Miyaura coupling reactions of substituted aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 | [10] |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 80-90 | [10] |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 8 | 75-85 | [10] |
| 4 | [PdCl₂(dppf)] (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 10 | 88-98 | [10] |
| 5 | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (1.5) | 2-Me-THF | 100 | 18 | Varies |[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene and degassed Water (e.g., 10:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[10]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 13. benchchem.com [benchchem.com]
aget="_blank">Troubleshooting low conversion in Methyl 3-bromo-4-nitrobenzoate reactions.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion or other issues during the synthesis of Methyl 3-bromo-4-nitrobenzoate via the nitration of Methyl 3-bromobenzoate.
Troubleshooting Guide & FAQs
This guide addresses common problems encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several critical factors:
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Suboptimal Temperature Control: The nitration reaction is highly exothermic. If the temperature rises above the optimal range (typically 0-15°C), side reactions, including the formation of unwanted isomers and dinitrated byproducts, increase significantly.[1]
-
Improper Reagent Addition: Adding the nitrating mixture too quickly can cause localized overheating, leading to the formation of byproducts and a decrease in the yield of the desired product.[2][3]
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Moisture Contamination: Water in the reaction mixture can interfere with the formation of the essential nitronium ion (NO₂⁺) from the nitric and sulfuric acids, thus slowing down or inhibiting the desired reaction.[4]
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Impure Starting Material: The purity of the starting Methyl 3-bromobenzoate is crucial. Impurities can lead to side reactions and lower yields.[1]
Q2: My final product is an oil or gel and won't solidify. What happened?
A2: This is a common issue that typically points to the presence of impurities.
-
Isomeric Mixture: The crude product is often a mixture of isomers (e.g., Methyl 3-bromo-2-nitrobenzoate) which can depress the melting point and result in an oily consistency.
-
Incomplete Reaction: The presence of unreacted starting material can also lead to an oily product.
-
Acid-Catalyzed Hydrolysis: Under the strong acidic conditions, the methyl ester can potentially hydrolyze to the corresponding carboxylic acid (3-bromo-4-nitrobenzoic acid), which has different physical properties.
-
Excessive Byproducts: Higher reaction temperatures can generate nitrophenolic compounds and other impurities that prevent crystallization.[1] Thorough washing with ice-cold water and a non-polar solvent like cold methanol can help remove some of these impurities prior to recrystallization.[2][3]
Q3: I am seeing multiple spots on my TLC plate after the reaction. What are they?
A3: The multiple spots likely correspond to the starting material, the desired product, and various side products. The primary side products in this reaction are other isomers. Due to the directing effects of the substituents on the starting material (the bromine is ortho, para-directing and the ester is meta-directing), nitration can also occur at other positions on the aromatic ring. Dinitrated products can also form if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).[4]
Q4: What is the specific role of concentrated sulfuric acid in this reaction?
A4: Concentrated sulfuric acid serves two primary functions. First, it acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[2][5] Second, it acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion, which drives the equilibrium forward.[4]
Q5: How can I improve the purity of my final product?
A5: Purification is best achieved through recrystallization. A mixed solvent system, such as ethanol and water, is often effective.[6] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. As the solution cools slowly, the pure product should crystallize out, leaving impurities behind in the solvent.[6][7] Washing the filtered crystals with ice-cold water helps remove any residual acid.[8]
Data Presentation
Table 1: Effect of Reaction Temperature on Product Yield
This table summarizes data from a similar nitration reaction (nitration of methyl benzoate) which demonstrates the critical importance of temperature control for achieving high yields.
| Reaction Temperature (°C) | Yield of Solid Product | Observations |
| 5-15 | 81-85% | Optimal range, results in a high yield of clean product. |
| 50 | ~65% | Yield drops significantly; increased formation of oily byproducts.[1] |
| 70 | ~44% | Yield is severely compromised; substantial formation of oil and impurities.[1] |
Key Reaction Pathway & Troubleshooting Diagrams
The following diagrams illustrate the chemical pathways and logical workflows for troubleshooting this synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Directing effects influencing the regioselectivity of nitration.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol
This protocol is a representative procedure for the nitration of Methyl 3-bromobenzoate.
Materials:
-
Methyl 3-bromobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Substrate Solution:
-
In a clean, dry conical flask, place 2.0 g of Methyl 3-bromobenzoate.
-
Prepare an ice-water bath to cool the flask.
-
Slowly and carefully add 4.0 mL of concentrated sulfuric acid to the methyl 3-bromobenzoate while gently swirling the flask in the ice bath. Ensure the substrate is fully dissolved.
-
-
Preparation of the Nitrating Mixture:
-
In a separate dry test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.
-
Cool this nitrating mixture thoroughly in the ice-water bath.[6]
-
-
Nitration Reaction:
-
Place a thermometer in the substrate solution flask. The temperature must be maintained below 15°C, ideally between 5-10°C.[1]
-
Using a dropping pipette, add the chilled nitrating mixture to the stirred substrate solution drop by drop. This addition should be performed slowly over approximately 15-20 minutes to prevent the temperature from rising.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.[6]
-
-
Isolation of Crude Product:
-
Carefully pour the reaction mixture over approximately 20-25 g of crushed ice in a beaker.[6]
-
Stir the mixture with a glass rod until all the ice has melted. The crude product should precipitate as a pale yellow solid. If an oil forms, scratching the side of the beaker may induce crystallization.[3]
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Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of ice-cold deionized water, followed by a small portion of ice-cold methanol to remove residual acids and some impurities.[2]
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot water dropwise until the solution just begins to turn cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to dry completely.
-
-
Analysis:
-
Determine the yield and measure the melting point of the dried product. Pure this compound has a reported melting point.
-
Confirm the identity and purity using analytical techniques such as NMR, IR spectroscopy, or TLC.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. southalabama.edu [southalabama.edu]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. aiinmr.com [aiinmr.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
aget="_blank">Characterization of byproducts in Methyl 3-bromo-4-nitrobenzoate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-4-nitrobenzoate. Our aim is to help you characterize and manage byproducts effectively, ensuring the desired product's purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the nitration of methyl 3-bromobenzoate or the bromination of methyl 4-nitrobenzoate, is prone to the formation of several byproducts. The most common impurities include:
-
Isomeric Byproducts: Regioisomers are the most prevalent byproducts. Depending on the synthetic route, you may encounter various isomers such as Methyl 5-bromo-2-nitrobenzoate, Methyl 3-bromo-2-nitrobenzoate, and Methyl 3-bromo-5-nitrobenzoate. The formation of these isomers is dictated by the directing effects of the bromo and nitro groups on the benzene ring.
-
Di-nitrated or Di-brominated Products: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), di-substitution can occur, leading to byproducts with two nitro groups or two bromine atoms.
-
Hydrolyzed Product: Residual water or acidic conditions during workup can lead to the hydrolysis of the methyl ester to form 3-bromo-4-nitrobenzoic acid.[1]
-
Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material (e.g., methyl 3-bromobenzoate or methyl 4-nitrobenzoate) in the final product mixture.
Q2: How can I minimize the formation of these byproducts?
A2: Careful control of reaction conditions is crucial to minimize byproduct formation. Key parameters to optimize include:
-
Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically below 10-15°C) is critical to prevent the formation of di-nitro compounds and other side products.[2]
-
Rate of Reagent Addition: Slow, dropwise addition of the nitrating or brominating agent helps to control the reaction temperature and minimize localized high concentrations of reagents, which can lead to side reactions.[3]
-
Purity of Starting Materials: Ensure the starting materials are pure, as impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Stoichiometry: Use the correct stoichiometric ratios of reactants to avoid excess reagents that might promote side reactions.
Q3: What are the best methods to purify crude this compound?
A3: Recrystallization is the most common and effective method for purifying the crude product.[4] The choice of solvent is critical for successful purification. A mixture of ethanol and water is often an excellent choice for recrystallization.[5] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the desired product will crystallize out, leaving the more soluble impurities in the mother liquor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Strictly control the reaction temperature within the recommended range. - Carefully handle the product during filtration and washing steps to minimize mechanical losses. |
| Presence of Multiple Spots on TLC | - Formation of isomeric byproducts. - Presence of di-substituted products. - Unreacted starting material. | - Optimize reaction conditions (temperature, addition rate) to improve selectivity. - Perform multiple recrystallizations to isolate the desired isomer. - Consider column chromatography for difficult separations. |
| Product is an Oil or Gummy Solid | - Presence of significant impurities that lower the melting point. - Incomplete removal of acidic residues. | - Wash the crude product thoroughly with cold water and a dilute sodium bicarbonate solution to neutralize any residual acid.[6] - Attempt trituration with a suitable solvent (e.g., cold hexane) to induce crystallization. - If the product remains oily, consider purification by column chromatography. |
| Broad Melting Point Range | - The product is impure. | - Recrystallize the product until a sharp melting point is obtained. The melting point of pure this compound is a key indicator of its purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of Methyl 3-bromobenzoate
-
Preparation of Nitrating Mixture: In a separate flask, carefully add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, while cooling the flask in an ice bath.
-
Reaction Setup: In a round-bottom flask, dissolve 5.0 g of methyl 3-bromobenzoate in 10 mL of concentrated sulfuric acid. Cool the mixture in an ice bath with constant stirring.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of methyl 3-bromobenzoate, ensuring the temperature does not exceed 15°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Workup: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with copious amounts of cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Characterization of Byproducts by GC-MS
A Gas Chromatography-Mass Spectrometry (GC-MS) method can be developed to identify and quantify the main product and its isomeric byproducts.
-
Column: A capillary GC column, such as one coated with 100% dimethyl polysiloxane, is suitable for separating the isomers.[7]
-
Oven Program: A temperature gradient program is typically used. For example, start at 180°C, hold for 4 minutes, then ramp to 220°C at a rate of 20°C/min, and hold at 220°C for 19 minutes.[7]
-
Carrier Gas: Helium is a common carrier gas.[7]
-
Detector: A mass spectrometer operating in Electron Impact (EI) ionization mode, preferably in Selective Ion Monitoring (SIM) mode for higher sensitivity and specificity, can be used.[7]
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like methylene chloride.
Data Presentation
Table 1: Potential Isomeric Byproducts and their Characterization Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z in MS | Key 1H NMR Signals (Predicted) |
| This compound | C8H6BrNO4 | 260.04 | 260, 229, 183, 151 | Singlet for -OCH3, three distinct aromatic proton signals. |
| Methyl 5-bromo-2-nitrobenzoate | C8H6BrNO4 | 260.04 | 260, 229, 183, 151 | Singlet for -OCH3, three distinct aromatic proton signals in different positions. |
| Methyl 3-bromo-2-nitrobenzoate | C8H6BrNO4 | 260.04 | 260, 229, 183, 151 | Singlet for -OCH3, three distinct aromatic proton signals in different positions. |
| Methyl 3-bromo-5-nitrobenzoate | C8H6BrNO4 | 260.04 | 260, 229, 183, 151 | Singlet for -OCH3, three distinct aromatic proton signals in different positions. |
Note: The exact 1H NMR chemical shifts will vary depending on the solvent and the specific isomer.
Visualizations
Caption: Synthetic pathway and potential byproducts.
Caption: Troubleshooting and purification workflow.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. southalabama.edu [southalabama.edu]
- 4. benchchem.com [benchchem.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Minimizing Dinitro Byproduct Formation in Aromatic Nitration
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the formation of dinitro byproducts during aromatic nitration reactions. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve selective mononitration.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of dinitro byproducts?
A1: The formation of dinitro byproducts, or over-nitration, is primarily influenced by three key factors:
-
Substrate Reactivity: Aromatic rings substituted with electron-donating groups (e.g., -OH, -OR, -NH₂, alkyl groups) are highly activated. This increased nucleophilicity makes them more susceptible to multiple nitrations.[1]
-
Reaction Temperature: Nitration reactions are typically exothermic.[2] Higher reaction temperatures increase the reaction rate and can favor di- and trinitration. For many nitrations, keeping the temperature below 50°C is recommended to minimize the formation of multiple nitro groups.[1]
-
Concentration of Nitrating Agent: Using a large excess of the nitrating agent (e.g., nitric acid) or a very strong nitrating system (e.g., a mixture of concentrated nitric and sulfuric acids) increases the concentration of the active electrophile, the nitronium ion (NO₂⁺), leading to a higher probability of multiple nitration events.[1]
Q2: How can I control the reaction temperature to prevent over-nitration?
A2: Precise temperature control is crucial for selective mononitration. Here are some effective strategies:
-
Cooling Baths: Employing an ice bath or a cryostat is a standard and effective method to maintain a low and stable reaction temperature.[1]
-
Slow Addition of Reagents: Adding the nitrating agent dropwise to the substrate solution allows for better dissipation of the heat generated during the exothermic reaction.[1] This prevents localized temperature spikes that can lead to dinitration.
-
Continuous Flow Reactors: For larger-scale reactions, continuous flow reactors offer superior heat exchange capabilities, enabling precise temperature control and minimizing the risk of runaway reactions.[1]
Q3: Are there alternative nitrating agents that offer better selectivity for mononitration?
A3: Yes, while the classic mixed acid (HNO₃/H₂SO₄) is powerful, several alternative reagents provide better control and selectivity for mononitration:
-
Milder Nitrating Systems: Using dilute nitric acid can be sufficient for highly activated substrates like phenol and helps to avoid polynitration.[2]
-
Metal Nitrates: Reagents such as copper(II) nitrate, bismuth subnitrate, and ferric nitrate can be used under milder conditions and often lead to selective mononitration of activated aromatics.[1]
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent compared to the nitronium ion generated from mixed acid.[1]
-
N-Nitropyrazoles: These reagents serve as a controllable source of the nitronium ion, facilitating mild and scalable nitration of a broad range of substrates with good functional group tolerance.[1]
Q4: Can protecting groups be used to prevent dinitration?
A4: Absolutely. Protecting groups are a highly effective strategy, especially for highly activated substrates like anilines and phenols. For instance, the highly activating and basic amino group in aniline can be protected by acetylation to form acetanilide. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled mononitration. The protecting group can then be removed by hydrolysis.
Troubleshooting Guides
This section addresses common issues encountered during nitration reactions in a question-and-answer format.
Problem 1: My reaction is producing a high percentage of dinitro byproducts.
-
Possible Cause 1: Reaction temperature is too high.
-
Solution: Maintain a lower reaction temperature (e.g., 0-5 °C) using an ice bath or other cooling system. Add the nitrating agent slowly and monitor the internal temperature of the reaction mixture.
-
-
Possible Cause 2: The concentration of the nitrating agent is too high.
-
Solution: Reduce the equivalents of the nitrating agent used. Consider using a more dilute solution of nitric acid or a milder nitrating agent.
-
-
Possible Cause 3: The substrate is highly activated.
-
Solution: If applicable, protect the activating group. For example, acetylate an amino or hydroxyl group before nitration.
-
Problem 2: The reaction is not going to completion, and I'm recovering mostly starting material.
-
Possible Cause 1: The reaction temperature is too low.
-
Solution: While low temperatures are generally preferred to avoid dinitration, the reaction may be too slow. Gradually increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Possible Cause 2: The nitrating agent is not strong enough for the substrate.
-
Solution: If you are using a mild nitrating agent on a deactivated or weakly activated ring, you may need to switch to a stronger system, such as mixed acid (HNO₃/H₂SO₄).
-
-
Possible Cause 3: Insufficient reaction time.
-
Solution: Continue to monitor the reaction over a longer period. Some nitrations, especially at low temperatures, can take several hours to reach completion.
-
Problem 3: I am observing the formation of multiple regioisomers in addition to dinitro byproducts.
-
Possible Cause: The directing effects of the substituents on your aromatic ring are leading to a mixture of products.
-
Solution: Carefully consider the electronic and steric effects of your substituents. It may be necessary to introduce a blocking group at a specific position to direct the nitration to the desired site. After nitration, the blocking group can be removed.
-
Data Presentation: Quantitative Effects on Product Distribution
The following tables summarize the impact of reaction conditions on the product distribution in the nitration of various aromatic compounds.
Table 1: Effect of Nitrating Agent on the Nitration of Chlorobenzene
| Nitrating Agent | Temperature (°C) | o:m:p Ratio | Dinitro Byproducts (%) |
| HNO₃/H₂SO₄ | 60 | 34:1:65 | ~2-4% |
| 75% HNO₃ | 95 | - | Not detected |
| 90-97% HNO₃ | 55-75 | 30:1:69 (approx.) | Not detected |
Data compiled from references[3][4].
Table 2: Effect of Nitric Acid Concentration on the Nitration of Phenol
| Nitric Acid Concentration | Temperature | Major Products | Dinitro/Trinitro Products |
| Dilute HNO₃ | Room Temp | 2-Nitrophenol and 4-Nitrophenol | Minimal |
| Concentrated HNO₃ | Higher Temp | 2,4,6-Trinitrophenol (Picric Acid) | Major Product |
| HNO₃ in aqueous dioxane (equimolar) | 60-80°C | 2-Nitrophenol and 4-Nitrophenol (99%) | ~1% 2,4-Dinitrophenol |
| HNO₃ in aqueous dioxane (excess) | 60-80°C | 2,4-Dinitrophenol | Major Product |
Data compiled from references[2][5].
Experimental Protocols
Protocol 1: Selective Mononitration of Aniline via a Protecting Group Strategy
This three-step protocol involves the protection of the amino group, followed by nitration and deprotection.
Step 1: Acetylation of Aniline to Acetanilide
-
In a 125-mL Erlenmeyer flask, add 60 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Add 2.5 mL of aniline and stir until dissolved.
-
Heat the solution to 45-50 °C.
-
In a separate container, dissolve 4 g of sodium acetate in 15 mL of water.
-
To the heated aniline hydrochloride solution, add 4 mL of acetic anhydride.
-
Immediately add the sodium acetate solution to the flask and cool the mixture in an ice bath.
-
Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and air dry.[2]
Step 2: Nitration of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at low temperature for a specified time (monitor by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the nitroacetanilide isomers (primarily the para-isomer).
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
In a round-bottom flask, combine the crude p-nitroacetanilide with a 1:1 mixture of water and concentrated sulfuric acid.
-
Heat the mixture under reflux for 20-30 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution to precipitate the p-nitroaniline.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Selective Mononitration of Indole at the 3-Position
This protocol uses a mild, non-acidic nitrating agent to achieve regioselective nitration of the electron-rich indole ring.
Materials:
-
Indole
-
Tetramethylammonium nitrate ((NMe₄)NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve indole in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the nitrating agent by adding trifluoroacetic anhydride to a suspension of tetramethylammonium nitrate in dichloromethane at 0 °C.
-
Slowly add the prepared nitrating agent to the indole solution while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-nitroindole.[6]
Visualizations
The following diagrams illustrate key concepts and workflows for minimizing dinitro byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
aget="_blank">Recrystallization techniques for Methyl 3-bromo-4-nitrobenzoate.
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Methyl 3-bromo-4-nitrobenzoate, aimed at researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | The solution may be supersaturated.[1] | Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.[1][2] |
| Too much solvent was used.[1][2] | Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[1] | |
| The compound is highly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[2] | |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent.[1] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][3] |
| The compound is significantly impure.[1] | Consider pre-purification by another method, or add a small amount of activated charcoal to the hot solution to adsorb impurities before hot filtration (use sparingly as it can adsorb the product). | |
| Low yield of crystals. | Too much solvent was used, leading to significant loss of product in the mother liquor.[2][3] | Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[2] If the mother liquor contains a significant amount of product, it can be concentrated to recover more crystals. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution.[4][5] | |
| Washing the crystals with a solvent that is not ice-cold.[2] | Always use a minimum amount of ice-cold solvent to wash the collected crystals.[2] | |
| Crystals are discolored. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that this may reduce the overall yield. |
| Crystallization happens too quickly. | Rapid cooling can trap impurities within the crystal lattice.[4] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How do I perform a hot filtration correctly?
A2: Hot filtration is used to remove insoluble impurities. To prevent premature crystallization in the funnel, preheat the filtration apparatus (funnel and receiving flask) on a hot plate. Use a fluted filter paper to increase the surface area and speed of filtration. Pour the hot solution through the funnel quickly.[5]
Q3: My compound won't dissolve in the hot solvent. What should I do?
A3: This could be due to insufficient solvent or the presence of insoluble impurities. Gradually add more hot solvent until the compound dissolves. If a significant amount of solid remains undissolved even with additional solvent, it is likely an insoluble impurity that can be removed by hot filtration.[8]
Q4: How can I improve the purity of my recrystallized product?
A4: To improve purity, ensure slow crystal growth by allowing the solution to cool gradually.[1] Avoid rapid cooling in an ice bath until the solution has reached room temperature and crystal formation has begun. A second recrystallization step can also be performed if the initial purity is not satisfactory.
Q5: What is the expected melting point of pure this compound?
A5: The literature melting point for Methyl 4-bromo-3-nitrobenzoate is reported to be in the range of 102-105°C. A sharp melting point within this range is a good indicator of purity.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on techniques for similar compounds and should be adapted based on experimental observations.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent determined by solubility tests)
-
Distilled water (if using a mixed solvent system)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product in potential solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[4] Ethanol is a good starting point.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to create a slurry. Heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, preheated flask.[5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask is at room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]
-
Collection of Crystals: Set up a Buchner funnel with filter paper that fits snugly. Wet the filter paper with a small amount of ice-cold solvent. Turn on the vacuum and transfer the crystalline slurry into the Buchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running. The crystals can then be transferred to a watch glass to air dry completely or dried in a low-temperature oven (below the compound's melting point).[9]
Visualizations
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
aget="_blank">Work-up procedure for Methyl 3-bromo-4-nitrobenzoate synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for the synthesis of Methyl 3-bromo-4-nitrobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following:
-
Incomplete Reaction: The bromination of methyl 4-nitrobenzoate can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of starting material remains, consider extending the reaction time or slightly increasing the temperature, though be cautious as higher temperatures can lead to side products.
-
Suboptimal Temperature Control: The reaction is typically carried out at a specific temperature to control the rate and selectivity. Ensure your reaction setup maintains a stable temperature. For bromination, temperatures are often kept low to prevent multiple substitutions.
-
Reagent Quality: Ensure the bromine and any catalysts used are of high purity and have been stored correctly. Old or improperly stored bromine may have reduced reactivity.
-
Work-up Losses: The product may be partially lost during the work-up procedure. Ensure complete precipitation of the product from the reaction mixture and minimize losses during filtration and washing steps.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I increase the selectivity for this compound?
A2: The formation of multiple products, such as di-brominated species or other isomers, is a common challenge in electrophilic aromatic substitution. To improve selectivity:
-
Control of Stoichiometry: Use a precise stoichiometry of bromine, typically a slight excess, to favor mono-bromination. A large excess of bromine will increase the likelihood of di-substitution.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired isomer by reducing the rate of competing side reactions.
-
Catalyst Choice: The choice of Lewis acid catalyst (e.g., FeBr₃) can influence the regioselectivity of the bromination. Ensure the catalyst is anhydrous and used in the appropriate amount.
Q3: The final product is an oil or difficult to crystallize. What purification strategies can I employ?
A3: If the product does not readily crystallize, it is likely impure. Consider the following purification techniques:
-
Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system is crucial. For this compound, ethanol or a mixture of ethanol and water can be effective. The goal is to find a solvent in which the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at all temperatures.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of hexane and ethyl acetate is a good starting point for elution.
-
Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can sometimes induce crystallization of an oily product.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques provide detailed structural information and are the most definitive methods for confirming the identity of the product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the ester carbonyl (C=O) and the nitro group (NO₂).
-
-
Chromatography: TLC can be used to assess the purity of the product by comparing it to the starting material and identifying the number of components in the sample.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data associated with the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Typical Value |
| Reaction Time | 2 - 6 hours |
| Reaction Temperature | 0 - 25 °C |
| Yield | 60 - 85% |
| Purity (after recrystallization) | >98% |
| Analytical Data | Value |
| Melting Point | 98-102 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 8.54 (d, 1H), 8.20 (dd, 1H), 7.95 (d, 1H), 3.98 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 164.0, 151.0, 136.0, 133.5, 131.0, 128.0, 125.0, 53.0 |
| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1530 and ~1350 (NO₂, asymmetric and symmetric stretching) |
Experimental Protocols
Synthesis of this compound
This protocol describes the bromination of methyl 4-nitrobenzoate.
Materials:
-
Methyl 4-nitrobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Liquid Bromine (Br₂)
-
Iron powder (Fe) or anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-nitrobenzoate in dichloromethane. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully add a catalytic amount of iron powder or anhydrous iron(III) bromide to the stirred solution.
-
Bromine Addition: Slowly add a solution of liquid bromine in dichloromethane to the reaction mixture via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the acidic components.
-
Work-up:
-
Transfer the mixture to a separatory funnel. The organic layer will contain the product.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted bromine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Validation & Comparative
A Spectroscopic Showdown: Differentiating Methyl 3-bromo-4-nitrobenzoate and its Isomer
This comparative analysis underscores the subtle yet significant differences in the spectroscopic signatures of these isomers, arising from the varied positions of the bromo and nitro substituents on the aromatic ring. These differences are critical for unambiguous identification in complex reaction mixtures and for ensuring the purity of pharmacologically active compounds.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for Methyl 3-bromo-4-nitrobenzoate and the experimentally determined data for Methyl 4-bromo-3-nitrobenzoate.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Predicted: ~8.3-8.5 (d), ~8.1-8.3 (dd), ~7.8-8.0 (d), ~3.9 (s, 3H) | Predicted: Significant downfield shifts for carbons attached to or ortho/para to the nitro group. |
| Methyl 4-bromo-3-nitrobenzoate | 8.43 (d, J=1.9 Hz, 1H), 8.16 (dd, J=8.4, 1.9 Hz, 1H), 7.89 (d, J=8.4 Hz, 1H), 3.97 (s, 3H)[1] | Data not readily available in searched sources. |
Note: Predicted values for this compound are based on established substituent effects on aromatic chemical shifts. The electron-withdrawing nitro group is expected to cause significant deshielding of ortho and para protons.
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Predicted: ~1720-1730 (C=O stretch), ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch), C-Br stretch, C-O stretch, aromatic C-H and C=C bands. | Predicted: Molecular ion (M⁺) peaks at m/z 259 and 261 (due to ⁷⁹Br and ⁸¹Br isotopes). |
| Methyl 4-bromo-3-nitrobenzoate | 1728 (C=O), 1535 (NO₂ asym), 1350 (NO₂ sym), 1289, 1255, 1136, 1051, 937, 839, 756, 737[1] | Data not readily available in searched sources. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a single-pulse experiment.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment.
-
Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) for techniques like electrospray ionization (ESI).
-
Ionization: Utilize an appropriate ionization method. Electron ionization (EI) is common for volatile, thermally stable compounds and often provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for a wider range of compounds.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum. The molecular ion peak is crucial for determining the molecular weight.
Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing between the this compound isomers using the described spectroscopic techniques.
Caption: Workflow for Isomer Identification.
Structural Relationship and Spectroscopic Probes
The differentiation of these isomers relies on how the substituent positions influence the electronic environment of the molecule, which is probed by different spectroscopic techniques.
Caption: Probing Isomeric Structures.
References
A Comparative Guide to the Reactivity of Bromo-Nitrobenzoate Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted bromo-nitrobenzoate isomers in nucleophilic aromatic substitution (SNAc) reactions. Understanding the differential reactivity of these isomers is paramount for synthetic strategy, enabling the selective formation of desired products in drug discovery and materials science. This document outlines the theoretical basis for their reactivity, presents a qualitative comparison based on established principles, and provides a detailed experimental protocol for a quantitative kinetic analysis.
Principles of Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution reactions, particularly those involving activated aromatic rings, typically proceed via a two-step addition-elimination mechanism, also known as the SNAr mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the leaving group (in this case, bromine), which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]
The stability of this Meisenheimer complex is the critical factor governing the reaction rate. Electron-withdrawing groups, such as the nitro group (-NO₂), play a crucial role in stabilizing this intermediate by delocalizing the negative charge. However, the efficacy of this stabilization is highly dependent on the position of the nitro group relative to the leaving group.
-
Ortho and Para Isomers: When the nitro group is positioned ortho or para to the bromine atom, it can effectively delocalize the negative charge of the Meisenheimer complex through resonance. This significant stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[3][4]
-
Meta Isomer: In the meta position, the nitro group cannot participate in resonance stabilization of the negative charge on the carbon bearing the leaving group. While it still exerts a weaker electron-withdrawing inductive effect, the absence of resonance stabilization results in a much less stable Meisenheimer complex and, consequently, a significantly slower reaction rate.[3][4]
Qualitative Reactivity Comparison
| Isomer (Methyl Ester) | Nitro Group Position | Expected Relative Reactivity | Rationale |
| Methyl 2-bromo-3-nitrobenzoate | Ortho | High | The nitro group is ortho to the bromine, allowing for strong resonance stabilization of the Meisenheimer complex. |
| Methyl 4-bromo-3-nitrobenzoate | Ortho | High | The nitro group is ortho to the bromine, providing significant resonance stabilization of the intermediate. |
| Methyl 3-bromo-4-nitrobenzoate | Para | High | The nitro group is para to the bromine, enabling effective resonance delocalization of the negative charge in the Meisenheimer complex. |
| Methyl 2-bromo-5-nitrobenzoate | Para | High | The nitro group is para to the bromine, leading to substantial stabilization of the reaction intermediate through resonance. |
| Methyl 3-bromo-5-nitrobenzoate | Meta | Low | The nitro group is meta to the bromine, preventing resonance stabilization of the Meisenheimer complex. Only a weaker inductive effect is operative. |
| Methyl 4-bromo-2-nitrobenzoate | Ortho | High | The nitro group is ortho to the bromine, facilitating strong resonance stabilization. |
Experimental Protocol: Comparative Kinetic Analysis by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constants for the reaction of bromo-nitrobenzoate isomers with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry. The formation of the product is often accompanied by a change in the UV-Vis spectrum, which can be monitored over time.[5][6]
Materials:
-
Ortho-, meta-, and para-isomers of methyl bromo-nitrobenzoate
-
Piperidine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide, Acetonitrile)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each methyl bromo-nitrobenzoate isomer (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of piperidine (e.g., 1.0 M) in the same solvent.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of a solution of the expected product (formed by allowing a reaction to go to completion) to determine the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the methyl bromo-nitrobenzoate isomer stock solution and dilute with the solvent to a final concentration that gives an initial absorbance in the optimal range of the instrument.
-
To initiate the reaction, add a large excess (at least 10-fold) of the piperidine stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at λmax at regular time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).
-
Repeat the kinetic run for each isomer under identical conditions.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of the nucleophile), the rate law simplifies to: Rate = kobs[Isomer], where kobs is the observed pseudo-first-order rate constant.
-
Plot ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting straight line will be -kobs.
-
The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant using the equation: k₂ = kobs / [Nucleophile].
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Visualization of Reactivity Principles
The following diagrams illustrate the key factors influencing the reactivity of bromo-nitrobenzoate isomers in SNAr reactions.
Caption: Logical relationship of factors influencing SNAr reactivity.
Caption: General experimental workflow for comparative kinetic analysis.
References
- 1. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Beyond the Bromo: A Comparative Guide to Alternative Reagents for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the construction of biaryl scaffolds is a foundational element of modern organic synthesis. Methyl 3-bromo-4-nitrobenzoate is a widely utilized building block in this endeavor, valued for its defined reactivity in various cross-coupling reactions. However, the landscape of synthetic methodology is ever-evolving, offering a diverse toolkit of alternative reagents and strategies that can provide advantages in yield, substrate scope, cost, and reaction conditions.
This guide provides an objective comparison of alternative reagents and methodologies to this compound for the synthesis of complex biaryl compounds. We will delve into the performance of alternative aryl halides, triflates, and conceptually different approaches such as direct arylation and decarboxylative coupling, supported by experimental data and detailed protocols.
Performance Comparison of Biaryl Synthesis Methodologies
The choice of reagent and coupling strategy significantly impacts the efficiency and outcome of biaryl synthesis. The following table summarizes quantitative data for various alternatives, using the Suzuki-Miyaura coupling of this compound as a baseline for comparison.
| Reagent/Methodology | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Baseline: Suzuki Coupling | |||||||
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | 12 | ~80-95% | [1][2] |
| Alternative Halides | |||||||
| Methyl 3-iodo-4-nitrobenzoate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / DME | 80 | - | High | [3] |
| Methyl 4-chloro-3-nitrobenzoate | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane/H₂O | 100 | 15-20 | Good-Excellent | [4] |
| Aryl Triflates & Nonaflates | |||||||
| Aryl Triflates | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Dioxane | RT | - | High | [5] |
| Aryl Triflates/Nonaflates | NaNO₂ | Pd₂(dba)₃ / Ligand 1 | Cs₂CO₃ / Dioxane | 110 | - | Good-Excellent | [6] |
| Alternative Methodologies | |||||||
| Stille Coupling | |||||||
| 1-bromo-4-nitrobenzene | Organostannane | Pd(OAc)₂ / XPhos | - / Toluene | 80 | - | 89% | [1] |
| Direct C-H Arylation | |||||||
| Simple Arenes | Aryl Halides | Pd(OAc)₂ / Ligand | Cs₂CO₃ / DMA | 135 | 24 | High | [7][8] |
| Decarboxylative Coupling | |||||||
| 3-Nitrobenzoic acid | 4-Tolyl triflate | Cu₂O / PdI₂ / Tol-BINAP | K₂CO₃ / NMP | 170 | 16 | 70% | [9] |
| Denitrative Coupling | |||||||
| Nitroarenes | Arylboronic acids | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O / Dioxane | 130 | - | 41-84% | [10] |
Key Alternative Strategies and Reagents
The ideal alternative to this compound depends on the specific synthetic challenge, including desired functional group tolerance, steric hindrance, and economic factors. Below are detailed discussions of the most prominent alternatives.
Variation of the Halogen Leaving Group
The reactivity of the aryl halide in the rate-determining oxidative addition step of many cross-coupling reactions typically follows the trend I > Br > Cl.[11]
-
Aryl Iodides (e.g., Methyl 3-iodo-4-nitrobenzoate) : These are the most reactive of the common aryl halides, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[3][12] This increased reactivity can be crucial for challenging or sterically hindered couplings.
-
Aryl Chlorides (e.g., Methyl 4-chloro-3-nitrobenzoate) : Aryl chlorides are economically advantageous and widely available. However, their lower reactivity necessitates more robust catalyst systems, often employing bulky, electron-rich phosphine ligands (such as SPhos or XPhos) to facilitate the more difficult oxidative addition step.[4][13]
Aryl Triflates and Other Pseudohalides
Aryl triflates (Ar-OTf) and nonaflates are highly effective electrophiles in cross-coupling reactions, often exhibiting reactivity comparable to or greater than aryl bromides.[5][6] Their utility is particularly notable in reactions where the corresponding halide is unstable or difficult to prepare. The triflate group is an excellent leaving group, facilitating oxidative addition to the palladium catalyst.
Stille Cross-Coupling
The Stille reaction couples an organotin reagent (organostannane) with an aryl halide.[12] While a powerful and versatile method with excellent functional group tolerance, the primary drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts during purification.[14]
Direct C-H Arylation
A more modern and atom-economical approach, direct C-H arylation forges a biaryl bond by coupling an aryl halide with a C-H bond of another arene, bypassing the need to pre-functionalize the second aromatic partner into an organometallic reagent.[8][15][16] This strategy reduces the number of synthetic steps but can sometimes suffer from challenges in regioselectivity.
Decarboxylative Cross-Coupling
This novel strategy uses aromatic carboxylic acids as coupling partners in place of organometallic reagents.[9] In this approach, a reagent like 3-nitrobenzoic acid can be coupled with an aryl triflate, offering a distinct advantage by utilizing readily available and stable starting materials.
Denitrative Suzuki-Miyaura Coupling
Recent developments have demonstrated that the nitro group itself can act as a leaving group in Suzuki-Miyaura cross-coupling reactions.[10] This method allows for the direct use of nitroarenes as electrophilic partners, though it often requires specific bulky biarylphosphine ligands and higher reaction temperatures.[10]
Visualizing the Synthetic Pathways
The choice of methodology dictates the role of the nitrobenzoate precursor and the overall synthetic workflow.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics [organic-chemistry.org]
- 7. Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes [organic-chemistry.org]
- 8. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Biaryl synthesis via direct arylation: establishment of an efficient catalyst for intramolecular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lookchem.com [lookchem.com]
aget="_blank">Comparative analysis of catalysts for Suzuki coupling of Methyl 3-bromo-4-nitrobenzoate.
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the synthesis of complex biaryl compounds is of paramount importance, and the Suzuki coupling is a key methodology. This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of Methyl 3-bromo-4-nitrobenzoate, an electron-deficient aryl halide, with a focus on catalyst performance, experimental protocols, and mechanistic understanding.
Catalyst Performance Comparison
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of electron-deficient substrates like this compound. The electron-withdrawing nitro group can influence the oxidative addition step and the overall catalytic cycle. Below is a summary of the performance of different palladium-based catalyst systems, drawing upon data from studies on structurally similar electron-deficient aryl bromides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | Good to Excellent | A classic, readily available catalyst, though may require higher temperatures and longer reaction times.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 2-12 | Excellent | Bulky, electron-rich phosphine ligands like SPhos often lead to higher activity and shorter reaction times, even with challenging substrates.[2] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane | 80-100 | 2-12 | Excellent | Similar to SPhos, XPhos is a highly effective ligand for coupling electron-deficient aryl halides.[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | High | A robust and versatile catalyst, often effective for a wide range of substrates. |
| Pd-NHC Complexes | IMes | K₂CO₃ | Dioxane | 80-100 | 2-8 | Excellent | N-Heterocyclic carbene (NHC) ligands can offer high stability and activity, particularly with aryl chlorides and other challenging substrates.[3][4][5][6][7] |
| Microwave-assisted | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 0.25-1 | Very Good to Excellent | Microwave irradiation can dramatically reduce reaction times and often improve yields.[8][9][10][11] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution and reproducibility of Suzuki coupling reactions. Below are representative protocols that can be adapted for the coupling of this compound with various boronic acids.
Protocol 1: Conventional Heating with a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Ethanol
-
Degassed Water
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add a mixture of 1,4-dioxane, ethanol, and water (e.g., 4:1:1 ratio).
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 140 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
To further elucidate the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Utility of Methyl 3-bromo-4-nitrobenzoate and Other Halogenated Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated nitrobenzoates are a critical class of intermediates, offering versatile handles for a variety of transformations pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of Methyl 3-bromo-4-nitrobenzoate with its fluoro, chloro, and iodo analogues, supported by representative experimental data, to inform substrate selection in key synthetic reactions.
Executive Summary
The reactivity of methyl 3-halo-4-nitrobenzoates in common synthetic transformations is predominantly governed by the nature of the carbon-halogen bond and the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nitro group para to the halogen and the ester group meta to the halogen significantly influences the reactivity of the C-X bond. In palladium-catalyzed cross-coupling reactions, the bond dissociation energy of the carbon-halogen bond is a key determinant of reactivity, leading to the generally accepted trend of I > Br > Cl > F. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more dominant role in the rate-determining step, often resulting in a reactivity order of F > Cl > Br > I.
This guide will delve into a comparative analysis of these substrates in three fundamental synthetic transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the performance of methyl 3-halo-4-nitrobenzoates in key synthetic reactions. It is important to note that the data has been compiled from various sources and, while efforts have been made to select comparable conditions, they do not represent a direct head-to-head experimental comparison under identical conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| F | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Low to No Reaction |
| Cl | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~65 |
| Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | ~95[1] |
| I | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 2 | >95 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| F | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 24 | Low to No Reaction |
| Cl | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 18 | ~70 |
| Br | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | ~88[2] |
| I | [Pd(allyl)Cl]₂ / tBuXPhos | NaOtBu | Toluene | 80 | 6 | >95[3] |
Table 3: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Halogen (X) | Solvent | Temp. (°C) | Relative Rate |
| F | Methanol | 50 | Highest |
| Cl | Methanol | 50 | Moderate |
| Br | Methanol | 50 | Low |
| I | Methanol | 50 | Lowest |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below as representative examples.
General Procedure for Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 80°C under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1][4]
General Procedure for Buchwald-Hartwig Amination of this compound
In a glovebox, a vial is charged with this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) with an appropriate phosphine ligand (e.g., XPhos, 0.04 mmol). Toluene (5 mL) and morpholine (1.2 mmol) are added. The vial is sealed and heated to 100°C. The reaction is monitored by GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the aminated product.[2]
General Procedure for Nucleophilic Aromatic Substitution of a Methyl 3-halo-4-nitrobenzoate
To a solution of the methyl 3-halo-4-nitrobenzoate (1.0 mmol) in anhydrous methanol (10 mL) is added sodium methoxide (1.2 mmol). The reaction mixture is stirred at 50°C and monitored by TLC. Upon consumption of the starting material, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Caption: Reactivity trend of methyl 3-halo-4-nitrobenzoates in Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Conclusion
The choice between this compound and its halogenated counterparts is a critical decision in synthesis design that hinges on the specific reaction being employed. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo- and iodo-derivatives offer superior reactivity, often leading to higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, the fluoro- and chloro-analogues are generally more reactive. This guide provides a foundational framework for researchers to make informed decisions in the selection of these valuable synthetic intermediates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization and Quantification of Impurities in Commercial Methyl 3-bromo-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the impurities found in commercial Methyl 3-bromo-4-nitrobenzoate, a key starting material in the synthesis of various pharmaceutical compounds. Understanding the impurity profile of this reagent is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the common impurities, analytical methodologies for their quantification, and a comparison with potential alternative reagents, supported by experimental data and detailed protocols.
Introduction to this compound and its Importance
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a nitro group and a bromine atom on a benzoic acid methyl ester scaffold, allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of complex molecules. However, the synthetic process of this compound can lead to the formation of several process-related impurities. These impurities, if not properly identified and controlled, can have a significant impact on the downstream reactions and the purity of the final drug substance. Regulatory agencies, such as the FDA and EMA, have stringent requirements for the control of impurities in APIs, especially for those that are potentially genotoxic.
Potential Impurities in Commercial this compound
The manufacturing process of this compound typically involves the nitration of a brominated precursor or the bromination of a nitrated precursor. These reactions can result in a range of impurities, including:
-
Positional Isomers: The nitration and bromination steps can lead to the formation of various isomers. For instance, in the nitration of methyl 3-bromobenzoate, small amounts of Methyl 3-bromo-2-nitrobenzoate and Methyl 3-bromo-6-nitrobenzoate may be formed. Similarly, bromination of methyl 4-nitrobenzoate could yield isomers other than the desired product.
-
Starting Materials and Intermediates: Incomplete reactions can result in the presence of residual starting materials, such as methyl 3-bromobenzoate or methyl 4-nitrobenzoate.
-
Over-reacted and Side-reaction Products: The harsh conditions of nitration can sometimes lead to the formation of dinitrated products. Hydrolysis of the ester group can also occur, leading to the corresponding carboxylic acids.
-
Genotoxic Impurities (GTIs): Certain impurities, particularly those with reactive functional groups, may be classified as potentially genotoxic. For instance, some isomeric bromomethyl-nitrobenzoates, which could theoretically be formed, are considered structural alerts for genotoxicity.
A study on the synthesis of a related compound, Lenalidomide, which utilizes a substituted nitrobenzoate as a starting material, identified several potential isomeric impurities that could arise during the process. These include chloro- and bromo-isomers which are considered potentially genotoxic.[1]
Analytical Methodologies for Impurity Quantification
Accurate quantification of impurities in commercial this compound is essential for quality control. Several analytical techniques are employed for this purpose, each with its own advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile impurities. A well-developed HPLC method can provide high resolution and sensitivity for the detection of various process-related impurities.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly suitable for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related byproducts. For the analysis of potentially genotoxic impurities, which are often present at trace levels, GC-MS offers excellent sensitivity and specificity.
A validated GC-MS method for the determination of seven potential genotoxic impurities in a drug substance, where a related nitrobenzoate is a key raw material, has been reported.[1] This method can be adapted for the analysis of similar impurities in this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification technique that does not require a reference standard for each impurity. It is a valuable tool for the accurate purity assessment of the main component and for quantifying major impurities. The purity of a substance can be determined by integrating the signals of the analyte and a certified internal standard.[2][3]
Comparison with Alternative Reagents
The choice of reagents in the synthesis of this compound can significantly influence the impurity profile and overall yield.
Alternative Brominating Agents
While N-bromosuccinimide (NBS) is a commonly used brominating agent, alternatives exist that may offer advantages in terms of reactivity, selectivity, and environmental impact.
-
H₂O₂-HBr System: This system is considered a "green" alternative for bromination. Studies have shown that for the bromination of some aromatic compounds, the H₂O₂-HBr system can be more reactive and provide higher yields compared to NBS.[4]
-
N-Bromobenzenesulfonamide: This reagent has been investigated as an alternative to NBS for the electrophilic bromination of aromatic compounds. While it shows promise, its application in a wider range of bromination reactions is less documented compared to NBS.[5]
Table 1: Comparison of Brominating Agents
| Reagent | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Well-established, versatile, good selectivity for allylic and benzylic bromination.[5][6] | Can sometimes lead to side reactions. |
| H₂O₂-HBr System | "Green" reagent, potentially higher reactivity and yields for aromatic bromination.[4] | Less established than NBS. |
| N-Bromobenzenesulfonamide | Effective for electrophilic aromatic bromination.[5] | Limited data on other types of bromination reactions. |
Alternative Nitrating Agents
The standard nitrating mixture of nitric acid and sulfuric acid is effective but can be harsh and lead to over-nitration. Alternative nitrating agents can offer milder reaction conditions and improved selectivity.
-
Nitronium Tetrafluoroborate (NO₂BF₄): This is a powerful nitrating agent that can be used under milder conditions than mixed acids.
-
Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate, a less aggressive nitrating species.
Table 2: Comparison of Nitrating Agents for Toluene (as a model substrate)
| Nitrating Agent | Temperature (°C) | o:m:p Ratio | Yield (%) |
| Mixed Acid (HNO₃/H₂SO₄) | 30-40 | 57:4:39 | ~95% |
| Nitric Acid in Acetic Anhydride | Not specified | 59:-:41 | High |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Not specified | 65:3:32 | High |
(Data from a comparative guide on aromatic nitrating agents)
Experimental Protocols
Sample Preparation for HPLC Analysis
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Impurity Stock Solution: Accurately weigh about 2 mg of each known impurity into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh about 10 mg of the commercial this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
GC-MS Protocol for Genotoxic Impurities (Adapted)
This protocol is adapted from a method for determining potential genotoxic impurities in a related pharmaceutical product.[1]
-
Sample Preparation: Accurately weigh about 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
GC-MS Conditions:
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target impurities.
-
Visualizations
Experimental Workflow for Impurity Analysis
Caption: Workflow for the characterization and quantification of impurities.
Logical Relationship of Potential Impurities
Caption: Potential sources and types of impurities in this compound.
Conclusion
The characterization and quantification of impurities in commercial this compound are of paramount importance for the pharmaceutical industry. A thorough understanding of the potential impurities, coupled with robust analytical methodologies such as HPLC, GC-MS, and qNMR, is essential for ensuring the quality and safety of the final drug products. Furthermore, exploring alternative synthetic reagents may provide opportunities to improve the impurity profile and environmental footprint of the manufacturing process. This guide provides a framework for researchers and drug development professionals to navigate the challenges associated with the quality control of this critical starting material.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
aget="_blank">Comparison of synthetic routes for Methyl 3-bromo-4-nitrobenzoate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the preparation of Methyl 3-bromo-4-nitrobenzoate, a key intermediate in various pharmaceutical and organic syntheses. The primary focus is on the most viable and efficient methods, supported by experimental data and detailed protocols.
Introduction
This compound is a substituted aromatic compound whose structure incorporates a bromine atom and a nitro group, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group. This guide evaluates the most practical synthetic strategies for obtaining this compound in a laboratory setting.
Comparison of Synthetic Routes
Two main retrosynthetic pathways are considered for the synthesis of this compound:
-
Route 1: Esterification of 3-bromo-4-nitrobenzoic acid. This is the most direct and widely applicable method, relying on the commercially available or readily synthesized carboxylic acid precursor.
-
Route 2: Electrophilic Bromination of Methyl 4-nitrobenzoate. This route is less feasible due to the directing effects of the substituents on the aromatic ring.
Route 1: Esterification of 3-bromo-4-nitrobenzoic acid
This approach involves the conversion of the carboxylic acid group of 3-bromo-4-nitrobenzoic acid to its corresponding methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.
Reaction Scheme:
Caption: Fischer esterification of 3-bromo-4-nitrobenzoic acid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-bromo-4-nitrobenzoic acid | Commercially Available |
| Reagents | Methanol, Sulfuric Acid | Standard laboratory reagents |
| Reaction Time | 4 hours (reflux) | Analogous reaction[1] |
| Yield | ~96% (expected) | Based on analogous reaction[1] |
| Purification | Extraction and concentration | [1] |
Experimental Protocol (Adapted from an analogous procedure[1]):
-
To a solution of 3-bromo-4-nitrobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) if necessary.
Route 2: Electrophilic Bromination of Methyl 4-nitrobenzoate
This theoretical route involves the direct bromination of methyl 4-nitrobenzoate. However, the directing effects of the existing substituents make this approach synthetically challenging for obtaining the desired isomer.
Logical Relationship Diagram:
Caption: Regioselectivity of bromination on methyl 4-nitrobenzoate.
Both the nitro group and the ester group are meta-directors and deactivate the aromatic ring towards electrophilic substitution. The nitro group is a stronger deactivating group. Therefore, electrophilic attack is most likely to occur at the positions meta to both groups (positions 2 and 5 relative to the ester), leading to a mixture of undesired isomers rather than the desired this compound.
Conclusion
Based on the analysis of synthetic feasibility and available experimental data, the esterification of 3-bromo-4-nitrobenzoic acid (Route 1) is the recommended and most efficient method for the synthesis of this compound. This route offers a high yield, straightforward experimental procedure, and utilizes readily available starting materials. In contrast, the direct bromination of methyl 4-nitrobenzoate (Route 2) is not a viable approach due to unfavorable regioselectivity.
For researchers and professionals in drug development, the reliability and scalability of Route 1 make it the preferred choice for producing this compound for further synthetic applications.
References
aget="_blank">Analysis of the directing effects of bromo and nitro groups in substituted benzoates.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Regioselectivity in Electrophilic Aromatic Substitution
In the synthesis of substituted aromatic compounds, particularly those of pharmaceutical interest, a thorough understanding of the directing effects of various functional groups is paramount. This guide provides a detailed comparison of the directing effects of bromo and nitro groups on the regiochemical outcome of electrophilic aromatic substitution reactions on substituted benzoates. By examining experimental data and outlining detailed protocols, this document aims to equip researchers with the knowledge to predict and control the synthesis of targeted isomers.
Directing Effects: A Quantitative Comparison
The electronic nature of the bromo and nitro groups profoundly influences the position of incoming electrophiles on the benzoate ring. The following tables summarize the experimentally observed isomer distributions for nitration and bromination reactions on relevant substituted benzenes, providing a quantitative insight into these directing effects.
| Reaction | Substituent | Electrophile | Ortho (%) | Meta (%) | Para (%) | Reference |
| Nitration | -COOEt | NO₂+ | 22 | 73 | 5 | [No specific citation found for ethyl benzoate, general data for deactivating meta directors] |
| Nitration | -Br | NO₂+ | 38 | <1 | 62 | [No specific citation found for a bromobenzoate, data for bromobenzene used as a proxy] |
| Bromination | -NO₂ | Br+ | - | Major Product | - | [Specific quantitative data not found, meta-direction is predicted] |
Note: While specific quantitative isomer distribution data for the nitration of a bromo-substituted benzoate and the bromination of a nitro-substituted benzoate were not found during the literature search, the expected major products are predicted based on the well-established directing effects of the individual substituents. The bromo group is an ortho-, para-director, while the nitro and ester groups are meta-directors. In a competitive scenario, the directing groups' relative activating/deactivating strengths would determine the final product distribution.
Understanding the Electronic Influences
The directing effects of the bromo and nitro groups stem from a combination of inductive and resonance effects.
Bromo Group: The bromo group is an ortho-, para- director. Although it is deactivating due to its electron-withdrawing inductive effect (-I), it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R). This resonance effect preferentially stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack.
Nitro Group: The nitro group is a strong meta- director and is strongly deactivating. It exerts a powerful electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). Both effects significantly reduce the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack.
Experimental Protocols
Detailed methodologies for key electrophilic aromatic substitution reactions are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Nitration of Methyl Benzoate[1][2]
Objective: To synthesize methyl 3-nitrobenzoate via the electrophilic nitration of methyl benzoate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
In a conical flask, cool 4.0 mL of concentrated sulfuric acid in an ice-water bath.
-
Slowly add 2.0 g of methyl benzoate to the cooled sulfuric acid with constant swirling.
-
In a separate test tube, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Slowly add the cold nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the reaction temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.
-
Pour the reaction mixture onto crushed ice in a beaker.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain purified methyl 3-nitrobenzoate.
Protocol 2: Bromination of a Deactivated Aromatic Ester (Representative)
Objective: To synthesize the monobrominated product of a deactivated aromatic ester, such as methyl nitrobenzoate.
Materials:
-
Methyl nitrobenzoate (or other deactivated ester)
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
Procedure:
-
In a round-bottom flask, dissolve the deactivated aromatic ester in a minimal amount of concentrated sulfuric acid.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution while stirring.
-
Heat the reaction mixture to a temperature between 50-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).
Visualizing Reaction Pathways and Logic
The following diagrams, generated using Graphviz, illustrate the logical relationships of the directing effects and a general workflow for electrophilic aromatic substitution.
A Comparative Guide to Purity Assessment of Methyl 3-bromo-4-nitrobenzoate: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for pharmaceutical intermediates like Methyl 3-bromo-4-nitrobenzoate is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. The selection of the optimal method hinges on a compound's physicochemical properties and the specific requirements of the analysis.
This compound is a non-volatile, thermally labile compound, making High-Performance Liquid Chromatography (HPLC) the more suitable method for its analysis. Gas Chromatography (GC) is generally preferred for volatile substances, as it requires the sample to be vaporized at high temperatures, which can cause degradation of heat-sensitive compounds like the one .
Comparison of Analytical Methodologies
The choice between HPLC and GC-MS is dictated by the analyte's volatility and thermal stability. HPLC is well-suited for non-volatile or thermally sensitive molecules, while GC-MS excels in the analysis of volatile compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD). | GC system coupled with a Mass Spectrometer. |
| Analysis Time | Typically longer run times compared to GC for volatile compounds. | Generally offers faster analysis for volatile compounds.[1] |
| Resolution | Excellent resolution achievable with various column chemistries and mobile phases. | High-resolution separation, especially with capillary columns. |
| Sensitivity | High sensitivity, particularly with UV detectors for chromophoric compounds. | Very high sensitivity and selectivity, especially in Selected Ion Monitoring (SIM) mode. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative determination of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is provided for comparative purposes, acknowledging the potential for thermal degradation of the analyte.
-
Instrumentation: A GC system coupled to a Mass Selective Detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C (with caution for potential degradation).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation: A Comparative Summary
The following table summarizes hypothetical yet realistic quantitative data for the purity assessment of this compound by HPLC and GC-MS, based on typical performance for similar aromatic nitro compounds.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% (if stable) |
| Precision (%RSD) | < 2% | < 5% |
Visualizing the Analytical Workflow
A logical workflow is essential for a systematic approach to purity assessment.
A logical workflow for the purity assessment of this compound.
Signaling Pathways of Analytical Choice
The decision-making process for selecting the appropriate analytical technique can be visualized as a signaling pathway, guided by the physicochemical properties of the analyte.
Decision pathway for selecting the appropriate analytical technique.
Conclusion
For the purity assessment of this compound, HPLC emerges as the superior technique due to the compound's likely low volatility and potential for thermal degradation. HPLC provides a robust, reliable, and accurate method for quantification and impurity profiling without exposing the analyte to high temperatures. While GC-MS offers excellent sensitivity and specificity, its applicability is limited by the prerequisite of sample volatility and thermal stability. Therefore, for routine quality control and purity certification of this compound, a validated HPLC method is the recommended approach.
References
Safety Operating Guide
Proper Disposal of Methyl 3-bromo-4-nitrobenzoate: A Guide for Laboratory Professionals
For immediate reference, treat Methyl 3-bromo-4-nitrobenzoate as a hazardous chemical waste. Proper disposal requires adherence to institutional and local regulations for halogenated nitroaromatic compounds. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS Number: 126759-30-6), a compound used in various research and development applications. The following procedures are based on general best practices for halogenated and nitroaromatic compounds and should be supplemented by the specific Safety Data Sheet (SDS) for the product in your possession.
Key Safety and Disposal Information
This compound is a halogenated nitroaromatic compound.[1][2] While a specific Safety Data Sheet (SDS) for this exact isomer was not available, related compounds exhibit skin and eye irritation.[3] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Disposal of this compound must be managed through your institution's hazardous waste program. It is categorized as a halogenated organic waste.[1][2]
Summary of Chemical and Physical Properties
| Property | Value |
| CAS Number | 126759-30-6 |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | Solid (form may vary) |
| Storage | Store in a dry, room temperature environment.[4] |
Note: This table summarizes available data. Refer to the specific product's SDS for complete and verified information.
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe disposal of this compound. The following experimental workflow outlines the necessary steps from waste generation to final pickup.
Detailed Experimental Protocols
Waste Collection and Segregation:
-
Designated Waste Container: Use a chemically resistant, leak-proof container with a secure lid for collecting solid this compound waste. The container must be compatible with halogenated organic compounds.
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[1][5] This is because the disposal methods, such as incineration, differ, and mixing can increase disposal costs and complexity.[5] Label the waste stream clearly as "Halogenated Organic Solid Waste."
-
Empty Container Disposal: If disposing of the original product container, ensure it is empty. For containers that held acutely toxic materials, triple rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste. Consult your EHS office for specific procedures.
Labeling, Storage, and Final Disposal:
-
Hazardous Waste Labeling: Affix a completed hazardous waste label to the container. This label must include the full chemical name ("this compound"), the approximate amount of waste, and the hazard characteristics (e.g., "Irritant," "Handle with Care").
-
Secure Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
-
Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate this. Do not attempt to treat or dispose of this chemical through any other means. Incineration is a common disposal method for halogenated organic wastes.[1]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, maintaining a secure laboratory environment and complying with regulatory standards.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-bromo-4-nitrobenzoate
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Methyl 3-bromo-4-nitrobenzoate, a hazardous chemical requiring meticulous attention to personal protective equipment (PPE), operational procedures, and disposal. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and maintain a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when working with this compound. The following table summarizes the required equipment to prevent exposure.
| Body Part | Protection | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Always wear chemical splash goggles that conform to EN166 or NIOSH standards. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or handling larger quantities.[1] |
| Hands | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for handling aromatic nitro compounds.[2] While specific breakthrough time data for this compound is not available, butyl rubber generally offers good resistance. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and kept buttoned to protect against splashes and spills. |
| Respiratory | Dust Respirator or NIOSH-approved Respirator | For handling the solid compound where dust may be generated, a dust respirator is required.[1] In situations with the potential for aerosol generation or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[3] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is critical to minimize the risk of exposure and accidents. The following operational plan outlines the key stages of handling this compound.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the fume hood has a tested and adequate face velocity.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit specifically for hazardous solids readily available.
Handling the Compound:
-
Weighing: When weighing the solid, do so within the fume hood on a disposable weighing paper or in a tared container to prevent contamination of balances.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly and stir to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[1]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate the work area (fume hood sash, surfaces, and equipment) with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Lab coats should not be worn outside of the laboratory.
The logical workflow for safely handling this compound is illustrated in the diagram below.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including excess reagent, contaminated weighing papers, and disposable labware, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container.
Professional Disposal:
-
The primary and recommended method of disposal is to contact a licensed professional waste disposal company.[1][4]
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.
Laboratory-Scale Deactivation (for advanced users under strict safety protocols):
For small quantities, chemical deactivation can be considered as a preliminary step before collection by a waste disposal service. A common method for deactivating aromatic nitro compounds is reduction of the nitro group to the less hazardous amine.
Experimental Protocol: Reduction of Aromatic Nitro Group to Amine
Objective: To reduce the nitro group of this compound to an amino group, rendering it less hazardous for disposal. Several reagents can accomplish this reduction.[5][6]
Method 1: Reduction with Tin(II) Chloride
-
Preparation: In a fume hood, prepare a solution of the this compound waste in a suitable solvent such as ethanol.
-
Reaction: To the stirred solution, slowly add a solution of tin(II) chloride (SnCl2) in concentrated hydrochloric acid. The reaction is exothermic and may require cooling in an ice bath.
-
Neutralization: After the reaction is complete (as determined by an appropriate analytical method such as TLC), carefully neutralize the acidic solution by the slow addition of a base like sodium bicarbonate or sodium hydroxide solution until the pH is near neutral.
-
Disposal: The resulting mixture, containing the less hazardous amino compound, should still be collected as hazardous waste for professional disposal, as it will contain tin salts.
The decision-making process for the disposal of this compound is outlined in the following diagram.
Caption: A workflow outlining the decision-making process for the disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

